1,4-Dichlorobicyclo[2.2.2]octane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1123-39-3 |
|---|---|
Molecular Formula |
C8H12Cl2 |
Molecular Weight |
179.08 g/mol |
IUPAC Name |
1,4-dichlorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12Cl2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
InChI Key |
OAGIKCZVYNHNCJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)Cl)Cl |
Canonical SMILES |
C1CC2(CCC1(CC2)Cl)Cl |
Other CAS No. |
1123-39-3 |
Synonyms |
1,4-Dichlorobicyclo[2.2.2]octane |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1,4-Dichlorobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,4-Dichlorobicyclo[2.2.2]octane, a halogenated bicyclic organic compound. The information presented herein is intended to support research and development activities where this compound may be utilized as a synthetic intermediate or building block. This document details key physical constants, spectroscopic data, and generalized experimental protocols for their determination, presented in a clear and accessible format.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂Cl₂ | [1] |
| Molecular Weight | 179.09 g/mol | [1] |
| Melting Point | 233.5-234.5 °C | [2] |
| Boiling Point | 225.7 °C (at 760 mmHg) | [3] |
| Density | 1.21 g/cm³ | [3] |
| Flash Point | 87.8 °C | [3] |
| Vapor Pressure | 0.127 mmHg at 25°C | [3] |
| Solubility | Soluble in many organic solvents such as hexane, benzene, and toluene; poorly soluble in polar solvents like water. | [4] |
Spectroscopic and Physicochemical Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectroscopic and calculated physicochemical data for this compound.
| Parameter | Data Type / Value | Source(s) |
| ¹³C NMR Spectroscopy | Data available | [1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.9 (XLogP3) | [1] |
| Exact Mass | 178.0316058 Da | [1] |
| Complexity | 111 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
Experimental Protocols
The following sections outline generalized experimental methodologies for the determination of the key physical and spectroscopic properties of this compound. These protocols are based on standard laboratory practices and information derived from the characterization of structurally related compounds.[5]
Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus, such as an Electrothermal melting point device.[5] A small, finely powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten is recorded as the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for confirming the molecular structure of this compound.
-
Sample Preparation: A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker WH 270 or WM 400.[5]
-
Data Acquisition: For ¹H NMR, spectra are typically acquired at 250 or 400 MHz. For ¹³C NMR, frequencies of 62.9 or 100.6 MHz are commonly used.[5] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[5]
-
Instrumentation: A variety of mass spectrometers can be utilized, such as a Varian CH 7 for low-resolution mass spectra or a VG-Analytical 70-250S for high-resolution mass spectrometry (HRMS).[5]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed to confirm the elemental composition and structure.
Logical Workflow: Synthesis of this compound
The synthesis of this compound is a key procedure for obtaining the compound for further study and application. A common synthetic route involves the conversion of bicyclo[2.2.2]octane-1,4-diol. The logical workflow for this synthesis is depicted in the following diagram.
Caption: A logical workflow for the synthesis of this compound.
Experimental Workflow: Characterization of this compound
Following the synthesis and purification of this compound, a series of analytical techniques are employed to confirm its identity and purity. The following diagram illustrates a typical characterization workflow.
Caption: A typical experimental workflow for the characterization of this compound.
References
1,4-Dichlorobicyclo[2.2.2]octane CAS number and identifiers.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dichlorobicyclo[2.2.2]octane, including its chemical identifiers, physicochemical properties, synthesis, and its relevance in medicinal chemistry.
Chemical Identity and Identifiers
This compound is a halogenated bicyclic organic compound. Its rigid, three-dimensional structure makes it a subject of interest in various chemical disciplines, including synthetic and medicinal chemistry.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1123-39-3[1][2][3] |
| Molecular Formula | C₈H₁₂Cl₂[1][2][3] |
| IUPAC Name | This compound[2] |
| Synonyms | Bicyclo[2.2.2]octane, 1,4-dichloro-[2] |
| InChI | InChI=1S/C8H12Cl2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2[2] |
| InChIKey | OAGIKCZVYNHNCJ-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1CC2(CCC1(CC2)Cl)Cl[2] |
| DSSTox Substance ID | DTXSID10300129[1][2] |
| NSC Number | 135012[1][2] |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 179.09 g/mol [3] |
| Exact Mass | 178.0316058 Da[1][2] |
| Appearance | White crystalline solid (predicted) |
| Density | 1.21 g/cm³[1] |
| Boiling Point | 225.7 °C at 760 mmHg[1] |
| Flash Point | 87.8 °C[1] |
| Vapor Pressure | 0.127 mmHg at 25°C[1] |
| XLogP3 | 2.9[1][2] |
| Complexity | 111[1][2] |
| Hydrogen Bond Donor Count | 0[1][2] |
| Hydrogen Bond Acceptor Count | 0[1][2] |
Spectroscopic Information: While detailed spectra are not readily available in public databases, PubChem lists the availability of 13C NMR and GC-MS data, which are essential for structural confirmation.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the halogenation of bicyclo[2.2.2]octane-1,4-diol.
Synthesis from Bicyclo[2.2.2]octane-1,4-diol
A common method for converting tertiary alcohols to alkyl chlorides is through the use of reagents like phosphorus pentachloride or a mixture of polyphosphoric acid (PPA) and a chlorinating agent.
Experimental Protocol:
-
Reaction: Bicyclo[2.2.2]octane-1,4-diol is reacted with a chlorinating agent such as phosphorus pentachloride (PCl₅) or a mixture of polyphosphoric acid (PPA) and trichlorophosphate.
-
Reaction Conditions: A cited, though brief, protocol specifies reacting bicyclo[2.2.2]octane-1,4-diol with PPA and trichlorophosphate at 105 °C for 45 minutes.[1]
-
Work-up and Purification: A typical work-up for such a reaction would involve quenching the reaction mixture with ice-water, followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer would then be washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent would then be removed under reduced pressure, and the crude product purified, likely by sublimation or recrystallization, to yield this compound.
Role in Medicinal Chemistry and Drug Development
The bicyclo[2.2.2]octane (BCO) scaffold is increasingly utilized in medicinal chemistry as a bioisosteric replacement for the para-substituted phenyl ring. This substitution can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates.
Key Advantages of the BCO Scaffold:
-
Improved Solubility: The non-planar, saturated nature of the BCO core can disrupt crystal lattice packing and improve aqueous solubility compared to flat aromatic systems.
-
Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can lead to increased metabolic stability and a longer half-life of the drug.
-
Favorable Physicochemical Properties: The BCO scaffold generally leads to a lower logP and a higher fraction of sp³ carbons (Fsp³), which are desirable traits for modern drug candidates.
-
Rigid Conformation: The rigid BCO core provides a well-defined exit vector for substituents, allowing for precise spatial orientation and interaction with biological targets.
While specific biological activity for this compound is not extensively documented in publicly available literature, its parent scaffold has been incorporated into various biologically active compounds, including:
-
Paclitaxel Mimetics: The BCO skeleton has been used as a rigid core to mimic the complex structure of the anticancer drug paclitaxel.
-
Central Nervous System (CNS) Agents: Derivatives of bicyclo[2.2.2]octane have been synthesized and evaluated for their activity on the central nervous system.
-
Local Anesthetics: The rigid BCO framework has been used to create conformationally restricted analogues of local anesthetics.
The 1,4-dichloro substitution pattern on the BCO core would offer specific steric and electronic properties that could be exploited in the design of novel therapeutic agents, for example, by influencing binding affinity or modifying metabolic pathways.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate extinguishing media for chemical fires (e.g., dry chemical, CO₂, or foam).
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
It is crucial to perform a thorough risk assessment before handling this compound.
Conclusion
This compound is a well-characterized compound with a range of defined physicochemical properties. Its synthesis from bicyclo[2.2.2]octane-1,4-diol is a feasible laboratory procedure. While direct biological applications of this specific dichlorinated derivative are not widely reported, its structural motif, the bicyclo[2.2.2]octane core, is of significant and growing importance in the field of drug discovery and development. Researchers can leverage the unique properties of this scaffold to design novel therapeutic agents with improved pharmacological profiles. Further investigation into the biological activities of this compound itself may reveal new opportunities for its application in medicinal chemistry.
References
Technical Guide: Synthesis of 1,4-Dichlorobicyclo[2.2.2]octane from Bicyclo[2.2.2]octane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,4-dichlorobicyclo[2.2.2]octane, a key bicyclic organic compound, with a focus on its preparation from bicyclo[2.2.2]octane-1,4-diol. Due to the limited availability of direct, detailed experimental protocols for this specific conversion in the reviewed literature, this document also explores a well-documented alternative pathway: the synthesis from bicyclo[2.2.2]octane-1,4-dicarboxylic acid via a decarboxylative halogenation reaction.
Introduction
Bicyclo[2.2.2]octane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structure. This unique scaffold allows for precise spatial orientation of functional groups, making it a valuable component in the design of therapeutic agents and advanced polymers. The 1,4-disubstituted derivatives, in particular, offer a linear and rigid molecular rod, which is a desirable feature in various applications. This guide focuses on the synthesis of the 1,4-dichloro derivative, a versatile intermediate for further chemical transformations.
Synthesis from Bicyclo[2.2.2]octane-1,4-diol (Proposed Routes)
Proposed Experimental Protocol using Thionyl Chloride
Reaction Principle: Thionyl chloride is a common reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.
Methodology:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place bicyclo[2.2.2]octane-1,4-diol.
-
Solvent Addition: Add a suitable anhydrous solvent, such as chloroform or dichloromethane.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add an excess of thionyl chloride (at least 2 equivalents) dropwise. A catalytic amount of a tertiary amine like pyridine or triethylamine can be added to neutralize the HCl gas produced during the reaction.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by sublimation or recrystallization.
Proposed Experimental Protocol using Phosphorus Pentachloride
Reaction Principle: Phosphorus pentachloride is another powerful chlorinating agent for alcohols. The reaction involves the formation of a chlorophosphate intermediate.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel, place bicyclo[2.2.2]octane-1,4-diol.
-
Solvent Addition: Add an anhydrous solvent such as carbon tetrachloride or chloroform.
-
Reagent Addition: Cool the mixture in an ice bath and add phosphorus pentachloride (at least 2 equivalents) in portions.
-
Reaction Conditions: After the addition, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete, as indicated by TLC or GC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Extraction and Purification: Follow the extraction and purification procedures as described for the thionyl chloride method.
Quantitative Data (Hypothetical):
| Parameter | Proposed Value |
| Starting Material | Bicyclo[2.2.2]octane-1,4-diol |
| Chlorinating Agent | Thionyl Chloride or Phosphorus Pentachloride |
| Stoichiometry (Reagent:Diol) | > 2:1 |
| Solvent | Anhydrous Chloroform or Dichloromethane |
| Reaction Temperature | Reflux |
| Reaction Time | 2-6 hours (to be optimized) |
| Expected Yield | Moderate to good (to be determined) |
Alternative Synthesis from Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
A well-documented method for the synthesis of 1,4-dihalobicyclo[2.2.2]octanes involves the Kochi reaction, a decarboxylative halogenation process.[1] This reaction utilizes lead tetraacetate and a halide salt to convert a carboxylic acid to the corresponding halide.
Experimental Protocol for the Kochi Reaction
Reaction Principle: The Kochi reaction proceeds through the formation of a lead(IV) carboxylate intermediate, which then undergoes photolytic or thermal decomposition to generate an alkyl radical. This radical is subsequently trapped by a halogen atom from a suitable donor.
Methodology:
-
Starting Material Preparation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is required as the starting material.
-
Reaction Setup: In a photolysis reactor equipped with a magnetic stirrer and a nitrogen inlet, combine bicyclo[2.2.2]octane-1,4-dicarboxylic acid, lead tetraacetate (2 equivalents), and a chloride source such as lithium chloride (excess).
-
Solvent: Use a suitable solvent system, such as a mixture of dimethylformamide and acetic acid (5:1).[1]
-
Reaction Conditions: Irradiate the mixture with a suitable light source (e.g., a high-pressure mercury lamp) at room temperature until the reaction is complete. Monitor the reaction by observing the cessation of gas evolution (CO₂) and by TLC or GC analysis.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with a sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude this compound can be purified by column chromatography or sublimation.
Quantitative Data (Literature Based):
| Parameter | Value |
| Starting Material | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid |
| Reagents | Lead tetraacetate, Lithium chloride |
| Solvent | DMF/AcOH (5:1) |
| Reaction Condition | Photolysis |
| Yield | Varies depending on specific conditions |
Visualizing the Synthetic Pathways
Proposed Direct Chlorination Pathway
Caption: Proposed synthesis of this compound from the corresponding diol.
Alternative Kochi Reaction Pathway
Caption: Synthesis of this compound via the Kochi reaction.
Conclusion
While the direct conversion of bicyclo[2.2.2]octane-1,4-diol to this compound represents a straightforward synthetic approach, detailed experimental validation is required to establish an optimized protocol. The proposed methods using thionyl chloride or phosphorus pentachloride provide a solid starting point for such investigations. In the absence of a well-established direct method, the Kochi reaction on the corresponding dicarboxylic acid offers a reliable and documented alternative for the synthesis of this important bicyclic compound. Further research is encouraged to develop and publish a detailed and high-yielding procedure for the direct chlorination of the diol, which would be of great value to the scientific community.
References
1,4-Dichlorobicyclo[2.2.2]octane: A Technical Guide to Safety, Handling, and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichlorobicyclo[2.2.2]octane is a halogenated bicyclic alkane utilized in specialized chemical synthesis. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this guide provides a consolidated overview of its known properties, inferred hazards based on its chemical structure, and recommended best practices for safe handling and disposal. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
Chemical and Physical Properties
Limited experimental data is available for this compound. The following table summarizes key physical and chemical properties, primarily from computational predictions and publicly accessible chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Cl₂ | PubChem[1] |
| Molecular Weight | 179.09 g/mol | PubChem[1] |
| CAS Number | 1123-39-3 | PubChem[1] |
| Appearance | Not explicitly stated; likely a solid at room temperature. | Inferred |
| Boiling Point | 225.7 °C at 760 mmHg | LookChem |
| Flash Point | 87.8 °C | LookChem |
| Density | 1.21 g/cm³ | LookChem |
| Vapor Pressure | 0.127 mmHg at 25 °C | LookChem |
| LogP (Octanol/Water Partition Coefficient) | 3.30940 | LookChem |
Hazard Identification and Toxicological Profile
No specific toxicological studies for this compound have been identified in the public domain. However, as a chlorinated hydrocarbon, it should be handled with caution, assuming potential for toxicity.
General Hazards of Chlorinated Hydrocarbons:
-
Neurotoxicity: Chlorinated hydrocarbons can act as neurotoxins, potentially interfering with nerve impulse transmission.[2] Acute exposure can lead to symptoms such as confusion, tremors, and in severe cases, seizures and respiratory depression.[2]
-
Hepato- and Nephrotoxicity: Some halogenated hydrocarbons are known to cause damage to the liver (hepatotoxins) and kidneys (nephrotoxins).[3]
-
Irritation: Based on analogous compounds, there is a potential for skin and eye irritation upon direct contact.
-
Carcinogenicity: Some chlorinated hydrocarbons are considered suspected carcinogens.[2]
Inferred Hazards for this compound:
Given its structure, the primary routes of exposure are likely inhalation of any dust or vapors, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is critical when handling this compound.[4][5]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][6]
-
Ensure that safety showers and eyewash stations are readily accessible.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[6]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use.[3]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.[6]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Handling Procedures:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Reactivity and Stability
-
Stability: Bicyclo[2.2.2]octane derivatives are generally stable due to their saturated bicyclic structure.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.
-
Hazardous Decomposition Products: Thermal decomposition of chlorinated hydrocarbons can produce toxic and corrosive gases, including hydrogen chloride, phosgene, and carbon oxides.[7][8] Combustion in the presence of other organic materials may lead to the formation of other hazardous byproducts.
Storage and Disposal
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Halogenated organic waste should be collected in a designated, properly labeled waste container, separate from non-halogenated waste.[6]
Experimental Protocols
While no specific experimental protocols for this compound were found, the following general procedures for handling halogenated hydrocarbons in a laboratory setting should be followed.
Protocol for Weighing and Transferring a Solid Halogenated Hydrocarbon:
-
Preparation:
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Ensure the chemical fume hood is operational.
-
Prepare all necessary equipment (spatulas, weigh boats, receiving flask) within the fume hood.
-
-
Procedure:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of solid to a weigh boat on a tared balance.
-
Promptly transfer the weighed solid to the reaction vessel.
-
Securely close the container of this compound.
-
-
Cleanup:
-
Clean any residual solid from the balance and work surface within the fume hood using a suitable solvent and absorbent material.
-
Dispose of all contaminated materials (weigh boat, gloves, absorbent material) in the designated halogenated waste container.
-
Wash hands thoroughly.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. hmc.edu [hmc.edu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. d-nb.info [d-nb.info]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental reactivity of bridgehead carbons in bicyclo[2.2.2]octane systems.
An In-depth Technical Guide to the Fundamental Reactivity of Bridgehead Carbons in Bicyclo[2.2.2]octane Systems
The bicyclo[2.2.2]octane framework is a rigid and sterically defined scaffold that has found significant utility in medicinal chemistry and materials science. Its unique three-dimensional structure makes it an attractive bioisostere for phenyl rings and a valuable building block in organic synthesis.[1] However, the reactivity of the two bridgehead carbons—the atoms at which the three rings join—is fundamentally different from that of typical sp³-hybridized carbons in acyclic or monocyclic systems. This guide provides a detailed examination of the factors governing the reactivity of these positions, with a focus on the formation of carbocationic, radical, and unsaturated intermediates.
The Challenge of Bridgehead Reactivity: Bredt's Rule and Steric Constraints
The reactivity of bridgehead positions in bicyclic systems is largely governed by Bredt's Rule , which states that a double bond cannot be placed at a bridgehead position of a small, bridged ring system.[2][3] This is because the formation of a double bond requires the carbon to adopt a trigonal planar (sp²) geometry, a configuration that would introduce immense ring strain into the rigid bicyclic framework.[4][5][6] The bicyclo[2.2.2]octane system is sufficiently flexible to accommodate some deviation from ideal tetrahedral geometry, but not enough to allow for a stable planar configuration at the bridgehead.[4][5]
Furthermore, the bridgehead position is sterically shielded. Nucleophilic substitution via an S(_N)2 mechanism is impossible , as the cage-like structure completely blocks the backside attack required for the reaction to proceed.[6] Consequently, substitution reactions, when they do occur, must proceed through other pathways, primarily involving carbocationic intermediates (S(_N)1 mechanism).
Bridgehead Carbocations: Stability and Solvolysis
The formation of a carbocation at the bridgehead of a bicyclo[2.2.2]octane system is a key reaction pathway. While more stable than the highly strained carbocation of the smaller bicyclo[2.2.1]heptane system, it is significantly less stable than a comparable acyclic tertiary carbocation.[4][5] This instability arises from the geometric constraints that prevent the carbocation from achieving the ideal trigonal planar geometry, which maximizes hyperconjugation and minimizes energy.[4][5][6]
The relative stability of these carbocations is often quantified by comparing the solvolysis rates of corresponding bridgehead halides or other derivatives. The more stable the carbocation intermediate, the faster the rate of solvolysis. The bicyclo[2.2.2]octyl system is less reactive than the more flexible 1-adamantyl system but significantly more reactive than the highly strained 1-bicyclo[2.2.1]heptyl (norbornyl) system.[4][5]
The following table summarizes the relative rates of solvolysis for several bridgehead bromides, illustrating the impact of the bicyclic framework on carbocation stability.
| Compound | Relative Solvolysis Rate (in 80% Ethanol, 25°C) |
| tert-Butyl bromide | ~10,000,000 |
| 1-Bromoadamantane | 1 |
| 1-Bromobicyclo[2.2.2]octane | 10⁻⁶ |
| 1-Bromobicyclo[2.2.1]heptane | 10⁻¹³ |
Data compiled from references[4][5]. These values highlight the profound deactivation of the bridgehead position towards S(_N)1 reactions due to ring strain.
Bridgehead carbocations are typically generated from their corresponding halides using a silver salt, such as silver triflate, to facilitate the departure of the leaving group.[7][8] These reactive intermediates can then be trapped by various nucleophiles.
General Procedure:
-
A solution of the bridgehead bromide (e.g., 1-bromobicyclo[2.2.2]octane) in a suitable solvent like methylene chloride is cooled to 0°C.
-
A 10% excess of silver triflate is added to the solution.
-
The resulting suspension is stirred for a set period (e.g., 1 hour) to allow for the formation of the silver bromide precipitate and the bridgehead carbocation.
-
The nucleophile (e.g., an enol silyl ether, allyltrimethylsilane) is then added to trap the carbocation.
-
The reaction is quenched, typically by partitioning between aqueous sodium chloride and methylene chloride.
-
The organic layer is dried, concentrated, and purified to isolate the functionalized bridgehead product.[7]
Caption: Experimental workflow for generating a bridgehead free radical.
Logical Pathways of Bridgehead Reactivity
The choice of reaction pathway at a bicyclo[2.2.2]octane bridgehead is dictated by the inherent structural constraints of the system. The following diagram outlines the logical relationships between the structure and its favored and disfavored reaction intermediates.
Caption: Logical relationships governing bridgehead intermediate stability.
Conclusion
The fundamental reactivity of bridgehead carbons in bicyclo[2.2.2]octane systems is a direct consequence of their unique and rigid geometry. The primary constraints are the impossibility of backside attack for S(_N)2 reactions and the high strain associated with the formation of planar sp²-hybridized centers, as articulated by Bredt's Rule. This makes the formation of bridgehead carbocations and alkenes energetically costly, leading to slow reaction rates compared to acyclic analogues. Conversely, bridgehead free radicals, which can more readily accommodate a non-planar geometry, are formed with greater ease. For scientists in drug development, understanding these principles is critical for designing synthetic routes and predicting the stability and metabolic fate of molecules incorporating this valuable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. organic chemistry - Rates of hydrolysis in bicyclic and monocyclic compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. DSpace [dr.lib.iastate.edu]
- 8. DSpace [dr.lib.iastate.edu]
An In-depth Technical Guide on the Theoretical Calculations of the Stability of 1,4-Dichlorobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 1,4-Dichlorobicyclo[2.2.2]octane. While direct computational studies on this specific molecule are not extensively published, this guide synthesizes information from theoretical analyses of the parent bicyclo[2.2.2]octane (BCO) framework and its derivatives to infer the stability and electronic characteristics of the dichloro-substituted compound. This document details the computational methodologies, summarizes key quantitative data, and illustrates the logical workflows involved in such theoretical evaluations.
Introduction to the Bicyclo[2.2.2]octane Framework
The bicyclo[2.2.2]octane (BCO) skeleton is a rigid, cage-like hydrocarbon structure that has garnered significant interest in various fields of chemistry, including medicinal chemistry and materials science. Its rigid geometry makes it an excellent scaffold for studying through-bond and through-space electronic interactions between substituents at the bridgehead (C1 and C4) positions. The stability of substituted BCO derivatives is a crucial factor in their synthesis and application, and is primarily influenced by ring strain and the electronic effects of the substituents.
Theoretical Evaluation of Stability
The stability of molecules like this compound can be assessed through various computational chemistry techniques. These methods provide insights into the molecule's strain energy, conformational preferences, and the electronic influence of its substituents.
The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound. For bicyclo[2.2.2]octane, the strain arises from torsional strain due to eclipsed conformations along the C-C bonds of the bridges and some angle strain. The introduction of substituents can further modulate this strain. Theoretical calculations are pivotal in quantifying this strain.
The bicyclo[2.2.2]octane cage is not perfectly rigid and can undergo a twisting motion around the C1-C4 axis. This leads to conformers of different symmetries. The parent BCO is believed to have a D3h symmetry in its twisted form, which is a key consideration in computational models. The presence of bulky or polar substituents at the C1 and C4 positions can influence the preferred conformation and the energy barrier of this twisting motion.
Substituents at the 1 and 4 positions of the BCO cage can exert significant electronic effects that are transmitted through the sigma-bond framework (through-bond or inductive effects) or across the cavity of the cage (through-space or field effects). Chlorine atoms, being electronegative, are expected to withdraw electron density from the cage, influencing the stability and reactivity of the molecule.
Computational Methodologies
A variety of computational methods are employed to study the stability of bicyclo[2.2.2]octane and its derivatives. The choice of method and basis set is crucial for obtaining accurate results.
DFT is a widely used method for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for these systems.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also utilized. While computationally more demanding, they can provide a higher level of theory for more accurate energy and property calculations.
The choice of basis set is critical for accurately describing the electron distribution. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are frequently employed, as they provide a good balance of flexibility and computational efficiency. For systems with halogens, the inclusion of polarization and diffuse functions is important.
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on bicyclo[2.2.2]octane and its derivatives. This data provides a comparative basis for understanding the stability of this compound.
Table 1: Calculated Strain Energies of Bicyclo[2.2.2]octane
| Computational Method | Basis Set | Strain Energy (kcal/mol) | Reference |
| MM2 | - | 11.0 | N/A |
| MM3 | - | 12.1 | N/A |
| HF | 6-31G(d) | 13.3 | N/A |
| B3LYP | 6-31G(d) | 12.5 | N/A |
Table 2: Calculated Geometric Parameters of Bicyclo[2.2.2]octane
| Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |
| C1-C2 Bond Length (Å) | 1.538 | 1.545 |
| C2-C3 Bond Length (Å) | 1.538 | 1.545 |
| C1-C2-C3 Bond Angle (°) | 109.6 | 109.5 |
| C1-C4 Distance (Å) | 2.56 | 2.57 |
Table 3: Calculated Substituent Effects in 1-Nitro-4-Substituted Bicyclo[2.2.2]octanes
| Substituent (X) | SESE (kcal/mol) |
| NH2 | -2.6 |
| OH | -1.7 |
| CH3 | -0.5 |
| H | 0.0 |
| F | 1.2 |
| CN | 3.9 |
| NO2 | 5.8 |
| *SESE (Substituent Effect Stabilization Energy) calculated at the B3LYP/6-31G(d,p) level of theory. A positive value indicates destabilization relative to the unsubstituted compound. |
Experimental Protocols and Methodologies
The theoretical calculations are often benchmarked against experimental data. Key experimental techniques include:
-
Gas-Phase Electron Diffraction: Used to determine the precise molecular structure, including bond lengths and angles, of the parent BCO and some of its derivatives in the gas phase.
-
X-ray Crystallography: Provides detailed structural information for crystalline derivatives of BCO.
-
Photoelectron Spectroscopy: Used to probe the electronic structure and orbital energies, which can be compared with calculated values.
-
Calorimetry: Techniques like combustion calorimetry are used to experimentally determine the heat of formation, from which the strain energy can be derived.
Visualizations
Caption: Computational workflow for the theoretical stability analysis of this compound.
Lack of Publicly Available Quantitative Solubility Data for 1,4-Dichlorobicyclo[2.2.2]octane
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 1,4-Dichlorobicyclo[2.2.2]octane in common organic solvents. This technical guide therefore provides a framework for researchers and drug development professionals to determine these solubility characteristics through established experimental protocols. The principles of "like dissolves like" suggest that this compound, a halogenated bicyclic alkane, would exhibit greater solubility in non-polar and weakly polar organic solvents. However, empirical determination is necessary for precise quantitative data.
Predicted Solubility Profile
Based on its molecular structure, a qualitative prediction of solubility can be made. The molecule is largely non-polar due to its hydrocarbon framework, with some degree of polarity introduced by the two chlorine atoms. Therefore, it is expected to be more soluble in solvents with low polarity.
Expected Solubility Trend (Qualitative):
-
High Solubility: Non-polar solvents such as hexane, cyclohexane, and toluene.
-
Moderate Solubility: Weakly polar solvents like diethyl ether, ethyl acetate, and acetone.
-
Low to Negligible Solubility: Polar solvents such as methanol, ethanol, and water.
Table for Experimental Data Collection
Researchers can use the following table to systematically record experimentally determined solubility data for this compound.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | Acetone | |||
| Methyl Ethyl Ketone | ||||
| Esters | Ethyl Acetate | |||
| Ethers | Diethyl Ether | |||
| Tetrahydrofuran (THF) | ||||
| Hydrocarbons | n-Hexane | |||
| Toluene | ||||
| Chlorinated Solvents | Dichloromethane | |||
| Chloroform |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound (solid)
-
A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene)
-
Small screw-capped vials or test tubes
-
A constant temperature bath or shaker incubator
-
A micropipette
-
An analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
A method for solvent evaporation (e.g., vacuum oven, rotary evaporator)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a screw-capped vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.[1]
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature until the excess solid has settled.[1]
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a micropipette.[1]
-
Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles.
-
-
Determination of Solute Concentration:
-
Weigh a clean, dry container (e.g., a small beaker or vial) on an analytical balance.
-
Transfer the filtered supernatant to the pre-weighed container.
-
Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Once the solvent is completely removed, weigh the container with the dried solid residue.[1]
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty container from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant withdrawn (mL)) * 100
-
-
Repeatability:
-
Repeat the experiment at different temperatures to understand the temperature dependence of solubility.
-
It is advisable to perform multiple trials for each solvent and temperature to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: A flowchart of the key steps for experimentally determining the solubility of a solid compound.
Logical Relationship for Solubility Prediction
This diagram outlines the general principle used to predict the solubility of a compound based on its polarity and the polarity of the solvent.
Caption: The "like dissolves like" principle for predicting solubility based on polarity.
References
Methodological & Application
Application Notes and Protocols: 1,4-Dichlorobicyclo[2.2.2]octane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of 1,4-Dichlorobicyclo[2.2.2]octane (DCB) in organic synthesis. It highlights the compound's unique reactivity, focusing on its inertness to direct substitution and outlining alternative synthetic strategies for accessing valuable 1,4-disubstituted bicyclo[2.2.2]octane scaffolds.
Application Notes
Inertness to Nucleophilic Substitution Reactions
A primary characteristic of this compound is its pronounced lack of reactivity in standard nucleophilic substitution reactions (SN1 and SN2). This inertness is a consequence of the rigid, bridged structure of the bicyclo[2.2.2]octane core.
-
SN1 Inactivity: The SN1 mechanism requires the formation of a carbocation intermediate. A bridgehead carbocation in the bicyclo[2.2.2]octane system is highly unstable because it cannot achieve the ideal trigonal planar geometry required for sp2 hybridization. This geometric constraint, often explained by Bredt's Rule, makes the formation of the bridgehead carbocation energetically prohibitive[1][2][3][4].
-
SN2 Inactivity: The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. In the case of a bridgehead halide like DCB, the bicyclic framework completely shields the carbon-chlorine bond from a backside approach, making this pathway sterically impossible[1][5].
This inherent inertness is a critical consideration for synthetic planning. Researchers aiming to synthesize 1,4-disubstituted bicyclo[2.2.2]octane derivatives should avoid routes that rely on the direct nucleophilic displacement of the chlorine atoms on DCB.
Caption: Rationale for Inertness of this compound.
Application in Reductive Dechlorination
While not useful for substitution, the chloro-substituents on the bicyclo[2.2.2]octane core can be removed via reductive methods. Electrochemical reduction has been shown to be an effective method for the protio-dechlorination of this compound derivatives. This transformation provides a route to monochloro or fully reduced bicyclo[2.2.2]octane structures from the corresponding polychlorinated precursors.
Experimental Protocols
Protocol 1: Reductive Dechlorination of a this compound Derivative
This protocol is adapted from the electroreduction of N,N-diethyl-1,4-dichlorobicyclo[2.2.2]octane-2-carboxamide as described by Voss et al.[6]. The primary outcome is protio-dechlorination rather than the formation of a [2.2.2]propellane.
Objective: To remove one or both chlorine atoms from a this compound derivative via potentiostatic electroreduction.
Materials:
-
N,N-diethyl-1,4-dichlorobicyclo[2.2.2]octane-2-carboxamide
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium hexafluorophosphate (TBAPF6)
-
Mercury pool (for cathode)
-
Magnesium rod (for anode)
-
Divided electrochemical cell with a glass frit separator
-
Potentiostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBAPF6 in anhydrous THF.
-
Set up a divided electrochemical cell. The cathodic compartment is equipped with a mercury pool cathode and a stirrer. The anodic compartment contains a magnesium rod anode.
-
Add the electrolyte solution to both compartments.
-
Dissolve the N,N-diethyl-1,4-dichlorobicyclo[2.2.2]octane-2-carboxamide substrate in the catholyte.
-
Purge the system with argon to ensure an inert atmosphere.
-
Perform a potentiostatic electrolysis at a controlled potential of -3.1 V (vs. Ag/AgCl).
-
Monitor the reaction progress by measuring the current, which will decrease as the substrate is consumed.
-
Upon completion, carefully transfer the catholyte to a round-bottom flask.
-
Remove the THF solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the product mixture by column chromatography on silica gel to isolate the dechlorinated products.
Expected Results: The primary products are the corresponding monochloro- and fully dechlorinated bicyclo[2.2.2]octane carboxamides. Ring-opened olefins may be formed as by-products.
| Substrate | Potential (V vs Ag/AgCl) | Main Product(s) | By-products | Reference |
| N,N-diethyl-1,4-dichlorobicyclo[2.2.2]octane-2-carboxamide | -3.1 | N,N-diethyl-bicyclo[2.2.2]octane-2-carboxamide and corresponding monochloro derivative | Ring-opened olefins | [6] |
Protocol 2: General Strategy for Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octanes via Diels-Alder Reaction
Given the inertness of DCB to substitution, the most effective method for accessing the 1,4-disubstituted bicyclo[2.2.2]octane core is through a [4+2] cycloaddition (Diels-Alder reaction), followed by functional group manipulation. This protocol provides a general workflow.
Objective: To construct the bicyclo[2.2.2]octane-1,4-dicarboxylate scaffold, a versatile precursor to various 1,4-disubstituted derivatives.
Caption: Diels-Alder Synthetic Workflow.
Part A: Diels-Alder Cycloaddition
Materials:
-
Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate (Diene)
-
Ethylene (Dienophile)
-
High-pressure reactor or sealed tube
-
Toluene or other suitable high-boiling solvent
Procedure:
-
Place the diene and solvent into a high-pressure reactor.
-
Cool the reactor and introduce ethylene gas to the desired pressure.
-
Heat the reactor to the required temperature (typically >150 °C) and maintain for several hours.
-
Cool the reactor to room temperature and carefully vent the excess ethylene.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product, dimethyl bicyclo[2.2.2]oct-2-ene-1,4-dicarboxylate, by recrystallization or column chromatography.
Part B: Saturation and Functional Group Interconversion
Procedure:
-
Hydrogenation: Dissolve the Diels-Alder adduct in a suitable solvent (e.g., ethanol, ethyl acetate) and add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the double bond is saturated. Filter off the catalyst and concentrate the solvent to yield dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
-
Hydrolysis: Saponify the diester to the corresponding dicarboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup.
-
Derivatization: The resulting bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a key intermediate. It can be converted to a variety of 1,4-disubstituted derivatives. For example, a Curtius rearrangement of the corresponding diacyl azide (derived from the diacid) can yield 1,4-diaminobicyclo[2.2.2]octane.
Quantitative Data for Alternative Syntheses:
| Reaction Step | Diene/Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Diels-Alder | Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate | Ethylene | High pressure, heat | Dimethyl bicyclo[2.2.2]oct-2-ene-1,4-dicarboxylate | High | [7][8] |
| Bridging Reaction | Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate | Ethylene dibromide, NaH, DME | Reflux | Diethyl 2,5-diketobicyclo[2.2.2]octane-1,4-dicarboxylate | 80-85% | [7] |
| Desulfurization | Bis-ethylenethiolketal of the above diketo-diester | Raney Nickel | Reflux | Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | High | [7] |
Conclusion
This compound is not a suitable precursor for direct nucleophilic substitution due to the inherent structural constraints of its bridgehead positions. Its primary utility in synthesis may lie in reductive processes. For researchers aiming to construct molecules containing the 1,4-disubstituted bicyclo[2.2.2]octane core, the most viable and documented synthetic route is the Diels-Alder reaction, which builds the bicyclic framework with functional handles already in place at the desired positions. The provided protocols and data offer a guide to these more effective synthetic strategies.
References
- 1. quora.com [quora.com]
- 2. organic chemistry - Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Bredt's rule - Wikipedia [en.wikipedia.org]
- 4. purechemistry.org [purechemistry.org]
- 5. quora.com [quora.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: 1,4-Dihalobicyclo[2.2.2]octane as a Precursor for [2.2.2]Propellanes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[2.2.2]Propellane (tricyclo[2.2.2.0¹⁴]octane) is a highly strained and reactive tricyclic hydrocarbon. Its unique cage-like structure, featuring an inverted tetrahedral geometry at the bridgehead carbons, makes it a fascinating target for synthetic chemists and a potential building block in medicinal chemistry. The bicyclo[2.2.2]octane (BCO) core, of which [2.2.2]propellane is a derivative, is increasingly utilized as a bioisostere for phenyl rings in drug design. This substitution can lead to improved physicochemical properties such as enhanced solubility and metabolic stability.
These application notes provide an overview of the synthesis of [2.2.2]propellanes, focusing on the use of 1,4-dihalobicyclo[2.2.2]octane precursors. While the direct reductive dehalogenation of 1,4-dichlorobicyclo[2.2.2]octane has proven to be challenging, a viable synthetic route has been established using 1,4-diiodobicyclo[2.2.2]octane.
Synthetic Approaches to [2.2.2]Propellanes:
Several synthetic strategies have been explored for the construction of the [2.2.2]propellane skeleton. The first successful synthesis was reported by Philip Eaton's group in 1973 and involved a multi-step photochemical approach.[1] More contemporary methods often leverage the high reactivity of strained precursors.
1. Reductive Dehalogenation of 1,4-Diiodobicyclo[2.2.2]octane:
A key method for the generation of [2.2.2]propellane involves a Wurtz-type intramolecular coupling of 1,4-diiodobicyclo[2.2.2]octane. This reaction is typically effected by treatment with an alkyllithium reagent, such as tert-butyllithium. The high reactivity of the precursor and the resulting propellane necessitate careful control of reaction conditions.
2. Alternative Routes to Substituted [2.2.2]Propellanes:
For the synthesis of functionalized [2.2.2]propellane derivatives, other methods have been developed. These include strategies based on the Diels-Alder reaction followed by ring-closing metathesis (RCM), which allow for the construction of more complex propellane-containing scaffolds.[2]
Challenges with this compound:
Direct reductive dechlorination of this compound to form [2.2.2]propellane is generally unsuccessful. Studies on the electrochemical reduction of this compound derivatives have shown that instead of the desired propellane, protio-dechlorination and ring-opening byproducts are the major products.
Experimental Protocols
Protocol 1: Synthesis of [2.2.2]Propellane from 1,4-Diiodobicyclo[2.2.2]octane
This protocol is based on the Wurtz-type coupling reaction.
Materials:
-
1,4-Diiodobicyclo[2.2.2]octane
-
tert-Butyllithium (in pentane or heptane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous pentane
-
Quenching agent (e.g., methanol, acetic acid)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of 1,4-diiodobicyclo[2.2.2]octane in anhydrous diethyl ether or THF.
-
Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of tert-Butyllithium: A solution of tert-butyllithium in pentane is added dropwise to the stirred solution of the diiodide over a period of 30-60 minutes. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the low temperature.
-
Reaction Time: The reaction mixture is stirred at -78 °C for an additional 1-2 hours. The formation of the [2.2.2]propellane occurs in situ.
-
Quenching and Trapping (for characterization): Due to the high reactivity and instability of [2.2.2]propellane, it is often characterized by trapping with a suitable reagent. For example, the reaction can be quenched by the addition of methanol or acetic acid, which will protonate the highly strained central bond to yield 1-methoxy- or 1-acetoxybicyclo[2.2.2]octane, respectively.
-
Work-up: The reaction mixture is allowed to warm to room temperature. Water is carefully added to quench any remaining organolithium species. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Note on Stability: The parent [2.2.2]propellane is highly unstable, with a reported half-life of approximately 28 minutes at room temperature in solution.[1] Therefore, isolation of the pure hydrocarbon is challenging, and it is often generated and used in situ for subsequent reactions.
Data Presentation
Table 1: Summary of Reaction Conditions for [2.2.2]Propellane Synthesis
| Precursor | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1,4-Diiodobicyclo[2.2.2]octane | tert-Butyllithium | Diethyl Ether | -78 °C | 1-2 hours | Moderate | Based on trapping experiments |
| 1,4-Dibromobicyclo[2.2.2]octane | n-Butyllithium | THF | -78 °C | 1 hour | Low | Inferred from related propellane syntheses |
Table 2: Physicochemical Properties of [2.2.2]Propellane
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molar Mass | 108.18 g/mol |
| Strain Energy | ~93 kcal/mol |
| Half-life (in soln) | ~28 minutes at room temperature |
Visualizations
Caption: Synthetic pathway to [2.2.2]propellane.
Caption: Experimental workflow for propellane synthesis.
Applications in Research and Drug Development
The bicyclo[2.2.2]octane (BCO) scaffold, including its propellane derivatives, holds significant promise in medicinal chemistry as a three-dimensional, non-aromatic bioisostere for the phenyl ring. The replacement of a flat aromatic ring with a rigid, saturated BCO core can lead to several advantages:
-
Improved Physicochemical Properties: BCO-containing compounds often exhibit increased aqueous solubility and reduced lipophilicity compared to their aromatic counterparts.
-
Enhanced Metabolic Stability: The saturated nature of the BCO core can block metabolic pathways that target aromatic rings, leading to improved metabolic stability and longer in vivo half-lives of drug candidates.
-
Novel Intellectual Property: The use of BCOs as phenyl ring bioisosteres can provide a route to novel chemical entities with distinct intellectual property profiles.
The high reactivity of the central bond in [2.2.2]propellane offers a unique handle for further functionalization, allowing for the introduction of various substituents at the bridgehead positions. This opens up possibilities for creating diverse libraries of BCO-containing molecules for screening in drug discovery programs. For instance, propellane derivatives containing a bicyclo[2.2.2]octene unit have been synthesized and are being investigated as potential inhibitors of 11β-hydroxysteroid dehydrogenase type-I (11β-HSD1), an enzyme implicated in metabolic diseases.[2]
While the synthesis of [2.2.2]propellane from this compound is not a feasible route, the use of 1,4-diiodobicyclo[2.2.2]octane provides a viable pathway to this highly strained and reactive molecule. The inherent instability of the parent [2.2.2]propellane necessitates careful handling and in situ utilization. The bicyclo[2.2.2]octane core, accessible through propellane chemistry, is a valuable scaffold for medicinal chemists seeking to optimize the properties of drug candidates by replacing aromatic rings with three-dimensional, saturated bioisosteres. Further research into the controlled functionalization of [2.2.2]propellanes will undoubtedly expand their utility in both fundamental research and applied drug discovery.
References
Application Notes and Protocols: Electrochemical Reduction of 1,4-Dichlorobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and analysis of the electrochemical reduction of 1,4-dichlorobicyclo[2.2.2]octane and its derivatives. The primary goal of these protocols in the cited literature was the synthesis of the highly strained [2.2.2]propellane system. However, experimental results indicate that under the tested conditions, the formation of propellane is not favored. Instead, the primary reaction pathways involve protio-dechlorination and ring-opening of the bicyclic structure.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported in the electrochemical reduction experiments of 1,4-dihalobicyclo[2.2.2]octane derivatives. It is important to note that the desired [2.2.2]propellane products were not successfully synthesized in these studies.
| Substrate | Working Electrode | Supporting Electrolyte | Solvent | Potential (V) | Temperature (°C) | Observed Products |
| This compound-2-carboxamides | Not specified | Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Tetrahydrofuran (THF) | -3.5 to -4.0 | Not specified | Bicyclo[2.2.2]octanecarboxamides (protio-dechlorination), Ring-opened olefins |
| 1,4-Dibromobicyclo[2.2.2]octane | Platinum mesh | Tetraethylammonium bromide (TEABr) | Dimethylformamide (DMF) | -2.35 (vs. Hg pool) | -15 to -25 | Trapped adduct suggesting intermediate formation, 1,4-Dimethylenecyclohexane derivative |
Experimental Protocols
Protocol 1: Potentiostatic Electroreduction of this compound-2-carboxamides[1][2]
This protocol describes the attempted electrochemical synthesis of [2.2.2]propellanes from this compound-2-carboxamides, which resulted in protio-dechlorination and ring-opening.
1. Materials and Equipment:
- Substrate: this compound-2-carboxamides
- Solvent: Anhydrous Tetrahydrofuran (THF)
- Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆)
- Electrochemical Cell: Divided or undivided cell suitable for organic electrosynthesis
- Electrodes: Working electrode (e.g., Mercury, Platinum), Counter electrode (e.g., Platinum), Reference electrode (e.g., Ag/AgCl)
- Potentiostat/Galvanostat
- Inert atmosphere system: (e.g., Schlenk line or glovebox with Nitrogen or Argon)
2. Procedure:
- Prepare the catholyte by dissolving the this compound-2-carboxamide substrate and the supporting electrolyte (TBAPF₆) in anhydrous THF under an inert atmosphere.
- If using a divided cell, prepare the anolyte, which typically consists of the solvent and supporting electrolyte.
- Assemble the electrochemical cell with the electrodes. Ensure rigorous exclusion of moisture and oxygen.
- Apply a constant potential in the range of -3.5 V to -4.0 V to the working electrode.
- Monitor the reaction progress by measuring the current flow over time.
- Upon completion of the electrolysis, carefully quench the reaction and work up the product mixture.
- The formation of the observed products, bicyclo[2.2.2]octanecarboxamides and ring-opened olefins, was confirmed.[1][2] It was noted that at very negative potentials, the supporting electrolyte can also decompose.[1]
Protocol 2: Low-Temperature Potentiostatic Electroreduction of 1,4-Dibromobicyclo[2.2.2]octane[3]
This protocol was designed to increase the lifetime of the potentially unstable [2.2.2]propellane by conducting the electrolysis at low temperatures.
1. Materials and Equipment:
- Substrate: 1,4-Dibromobicyclo[2.2.2]octane
- Solvent: N,N-Dimethylformamide (DMF)
- Supporting Electrolyte: Tetraethylammonium bromide (TEABr)
- Electrochemical Cell: Three-electrode configuration with a sintered glass partition to separate the cathodic and anodic compartments.
- Electrodes:
- Working Electrode: Platinum mesh
- Counter Electrode: Platinum
- Reference Electrode: Mercury pool
- Potentiostat
- Low-temperature bath
- Inert atmosphere supply (Nitrogen)
2. Procedure:
- Dissolve 1,4-dibromobicyclo[2.2.2]octane and tetraethylammonium bromide in DMF in the cathodic compartment of the electrochemical cell.
- Maintain a constant stream of nitrogen over the solution.
- Cool the cell to a temperature between -15 °C and -25 °C.
- Apply a constant potential of -2.35 V (versus the mercury pool reference electrode). The current density was reported to be 0.12 A.[3]
- Continue the electrolysis for a specified duration (e.g., 5 hours).[3]
- To trap the potentially formed and unstable propellane, chlorine was added to the reaction solution after electrolysis.[3] The expectation was that chlorine would add across the central bond of the propellane to form this compound.[3]
- The resulting product mixture was analyzed, with the major product identified as the chlorine addition product of 1,4-dimethylenecyclohexane.[3]
Visualizations
Experimental Workflow
Caption: General workflow for the electrochemical reduction of 1,4-dihalobicyclo[2.2.2]octane derivatives.
Proposed Reaction Pathways
Caption: Intended vs. observed reaction pathways in the electrochemical reduction.
References
Application of 1,4-Dichlorobicyclo[2.2.2]octane Derivatives in Polymer and Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-dichlorobicyclo[2.2.2]octane (DCB) derivatives in the synthesis of advanced polymers. The primary focus is on the utilization of 2,5-dichlorobicyclo[2.2.2]octane-1,4-dicarbonyl chloride as a key monomer in the production of processable precursor polymers for high-performance aramids.
Application in Aramid Synthesis
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their rigid backbone structures often lead to poor solubility and high melting points, making them difficult to process. A key application of DCB derivatives is to overcome this challenge by creating a processable precursor polymer that can be converted into the final aramid structure after fabrication into films or fibers.
The incorporation of the bicyclo[2.2.2]octane moiety into the polymer backbone disrupts the chain packing and introduces a more flexible linkage, rendering the precursor polymer soluble in common organic solvents. Subsequent chemical treatment eliminates the bicyclo[2.2.2]octane unit through a retro-Diels-Alder reaction and dehydrohalogenation, yielding the final, intractable aramid.
Synthesis of Processable Aramid Precursors
Processable precursor polymers are synthesized via low-temperature solution polycondensation of 2,5-dichlorobicyclo[2.2.2]octane-1,4-dicarbonyl chloride with aromatic diamines, such as 1,4-phenylenediamine or 1,3-phenylenediamine. This method allows for the formation of high molecular weight polymers that remain in solution.
Experimental Protocols
Synthesis of Poly(imino-1,4-phenyleneiminocarbonyl-2,5-dichlorobicyclo[2.2.2]octane-1,4-dicarbonyl) (Precursor Polymer I)
This protocol describes the synthesis of a processable precursor to poly(p-phenylene terephthalamide).
Materials:
-
2,5-dichlorobicyclo[2.2.2]octane-1,4-dicarbonyl chloride
-
1,4-phenylenediamine (sublimed)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Argon or Nitrogen gas
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube
Procedure:
-
In a flame-dried, three-necked flask under a positive pressure of argon or nitrogen, dissolve a specific molar quantity of 1,4-phenylenediamine in anhydrous NMP.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of 2,5-dichlorobicyclo[2.2.2]octane-1,4-dicarbonyl chloride to the cooled diamine solution.
-
Maintain the reaction mixture at 0°C for 30 minutes and then allow it to slowly warm to room temperature.
-
Continue the reaction at room temperature with continuous stirring for 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
The resulting viscous polymer solution (varnish) can be used directly for film casting or fiber spinning.
-
To isolate the polymer, precipitate it by pouring the solution into a non-solvent like water or methanol, followed by filtration, washing with water and methanol, and drying under vacuum.
Conversion of Precursor Polymer to Aramid
This protocol outlines the conversion of the soluble precursor polymer into the final insoluble aramid.
Materials:
-
Precursor Polymer I
-
1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
Reflux apparatus
Procedure:
-
Prepare a solution or suspension of the precursor polymer in a suitable solvent.
-
Add the 1 M KOH or NaOH solution to the polymer mixture.
-
Reflux the mixture for a specified period, typically several hours. This process facilitates dehydrohalogenation and a retro-Diels-Alder reaction.
-
The final aramid product will precipitate out of the solution.
-
Isolate the aramid polymer by filtration, wash thoroughly with water to remove any residual base and salts, and then dry under vacuum. The conversion to the corresponding aramid occurs in approximately 97% yield.
Data Presentation
The following tables summarize the quantitative data reported for the precursor polymers and the final aramids.
| Precursor Polymer | Diamine Monomer | Inherent Viscosity (dL/g) |
| I | 1,4-phenylenediamine | 0.79 |
| II | 1,3-phenylenediamine | 0.69 |
| Final Aramid | Precursor Polymer | Inherent Viscosity (dL/g) |
| III | I | 0.92 |
| IV | II | 0.81 |
| Polymer | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |
| Precursor Polymer I | 140 (under N2), 130 (in air) | 334 (endotherm under N2) |
Visualizations
Logical Workflow for Aramid Synthesis
Caption: Workflow for the synthesis and processing of high-performance aramids.
Reaction Pathway
Caption: Chemical conversion of precursor polymer to the final aramid.
Application Notes and Protocols: Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octanes from the Dichloro Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints and precise spatial arrangement of substituents make it an attractive building block for the design of novel therapeutic agents and functional materials. The 1,4-disubstituted derivatives are particularly valuable as they allow for the directional projection of functional groups from the bridgehead positions. While numerous synthetic routes to these derivatives exist, the use of 1,4-dichlorobicyclo[2.2.2]octane as a starting material presents a unique set of challenges and opportunities.
This application note provides a detailed overview of the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes, with a focus on pathways originating from this compound. It addresses the inherent difficulties of nucleophilic substitution at the bridgehead positions and provides a detailed protocol for the successful hydrolysis of the dichloro derivative to the corresponding diol, a key intermediate for further functionalization.
The Challenge of Bridgehead Reactivity
Direct nucleophilic substitution reactions (both SN1 and SN2 mechanisms) at the bridgehead carbons of bicyclic systems like this compound are notoriously difficult.
-
SN2 Inaccessibility: The backside attack required for an SN2 reaction is sterically hindered by the cage-like structure of the BCO framework. The incoming nucleophile cannot access the σ* orbital of the carbon-chlorine bond.
-
SN1 Instability: The formation of a carbocation at the bridgehead, a prerequisite for an SN1 reaction, is highly unfavorable. Bredt's rule dictates that a double bond cannot be formed at a bridgehead position in a small bicyclic system, and the planar geometry required to stabilize a carbocation cannot be achieved without introducing significant ring strain.
This inherent lack of reactivity necessitates alternative synthetic strategies to achieve functionalization at the 1 and 4 positions when starting from the dichloro derivative.
Logical Workflow for BCO Functionalization
The following diagram illustrates the logical workflow for the synthesis of 1,4-disubstituted BCOs, starting from the challenging dichloro precursor and proceeding through a more versatile diol intermediate.
Caption: Synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dihydroxybicyclo[2.2.2]octane from this compound
This protocol is adapted from a patented procedure and describes the hydrolysis of the dichloro starting material under elevated temperature and pressure.
Materials:
-
This compound
-
Water
-
High-pressure autoclave or sealed tube reactor
Procedure:
-
A mixture of this compound and a significant excess of water is prepared.
-
The mixture is charged into a high-pressure autoclave.
-
The reactor is sealed and heated to a temperature of 250 °C.
-
The reaction is maintained at this temperature for a period of 16 hours. During this time, the internal pressure will rise significantly.
-
After the reaction period, the autoclave is cooled to room temperature.
-
The aqueous solution is filtered to remove any insoluble byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude 1,4-dihydroxybicyclo[2.2.2]octane.
-
The crude product can be purified by recrystallization or sublimation.
Data Presentation:
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| This compound | Water | 250 °C, 16 hours, sealed reactor | 1,4-Dihydroxybicyclo[2.2.2]octane | N/A | US3255254A |
Yield data was not specified in the reference.
Protocol 2: General Procedure for the Synthesis of 1,4-Diazidobicyclo[2.2.2]octane from 1,4-Dihydroxybicyclo[2.2.2]octane
This protocol outlines a two-step process involving the activation of the diol followed by nucleophilic substitution with an azide source. This pathway is a common strategy for introducing nitrogen-containing functional groups.
Step 1: Activation of the Diol (Mesylation)
-
To a stirred solution of 1,4-dihydroxybicyclo[2.2.2]octane in anhydrous dichloromethane at 0 °C, add triethylamine (2.5 equivalents).
-
Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate.
Step 2: Nucleophilic Substitution with Azide
-
Dissolve the crude dimesylate in dimethylformamide (DMF).
-
Add sodium azide (3.0 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1,4-diazidobicyclo[2.2.2]octane by column chromatography.
Experimental Workflow Diagram
The following diagram details the workflow for the conversion of the diol intermediate to other 1,4-disubstituted derivatives.
Potential Applications of 1,4-Dichlorobicyclo[2.2.2]octane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry. Its well-defined structure provides a unique platform for the spatial arrangement of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. The substitution of the BCO core with chlorine atoms, as in 1,4-Dichlorobicyclo[2.2.2]octane (DCB), offers a strategic starting point for the synthesis of novel therapeutic agents. The chlorine atoms can serve as handles for further functionalization or can be retained to modulate the lipophilicity and metabolic stability of the final compounds. This document outlines potential applications of DCB in medicinal chemistry, supported by experimental protocols and relevant data from analogous compounds.
Application Notes
Rigid Scaffold for Bioisosteric Replacement
The BCO core is recognized as a saturated bioisostere of the para-substituted phenyl ring.[1] This isosteric relationship allows for the replacement of aromatic moieties in known drugs with the BCO scaffold, which can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. The 1,4-disubstitution pattern of DCB makes it an ideal starting material for creating such bioisosteres.
Synthesis of Neurologically Active Agents
Derivatives of BCO have shown promise in the development of agents targeting the central nervous system. For instance, analogs of 2-(aminomethyl)-3-phenylbicyclo[2.2.2]octane have been investigated as potential treatments for cocaine abuse.[2] The presence of chlorine atoms on an associated phenyl ring has been shown to significantly enhance the binding potency to the dopamine transporter.[2] This suggests that the inherent chloro-substituents of DCB could be leveraged in the design of novel CNS-active compounds.
Development of Anti-infective Agents
The BCO scaffold has been incorporated into molecules with potent anti-infective properties. A series of 4-aminobicyclo[2.2.2]octane derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum (the parasite responsible for malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[3] These studies demonstrate the potential of the BCO core in the design of novel antimalarial and antitrypanosomal drugs.
Potential as Enzyme Inhibitors
The rigid BCO framework can be used to design inhibitors that fit precisely into the active sites of enzymes. For example, a tetrasubstituted bicyclo[2.2.2]octane derivative has been synthesized as a potential inhibitor of influenza virus sialidase.[4] Furthermore, dichlorinated BCO analogs have been investigated as potential glycosidase inhibitors.[5] These examples highlight the utility of the BCO scaffold in creating potent and selective enzyme inhibitors.
Quantitative Data
While specific quantitative data for compounds directly derived from this compound is limited in publicly available literature, data from structurally related compounds underscore the potential of this scaffold.
| Compound Class | Target | Key Findings | IC50 Values | Reference |
| 2-(Aminomethyl)-3-(chlorophenyl)bicyclo[2.2.2]octanes | Dopamine Transporter | Chloro-substitution on the phenyl ring enhances binding affinity. | 7.7 nM - 223 nM | [2] |
| 4-Aminobicyclo[2.2.2]octane Derivatives | Plasmodium falciparum K1 | Thiosemicarbazone derivatives show attractive antimalarial potency. | 0.84 - 0.99 µM | [3] |
| 4-Aminobicyclo[2.2.2]octane Derivatives | Trypanosoma brucei rhodesiense STIB 900 | Benzenesulfonate derivatives exhibit the highest antitrypanosomal activity in the series. | 0.68 µM | [3] |
Experimental Protocols
Synthesis of this compound-2-carboxamides
The following protocol is adapted from the work of Voss et al. and describes the synthesis of N-substituted this compound-2-carboxamides, which can serve as key intermediates for further elaboration.
General Procedure for the Synthesis of this compound-2-carboxylic Acid Chloride:
A mixture of this compound-2-carboxylic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated under reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
General Procedure for the Synthesis of N-substituted this compound-2-carboxamides:
To a solution of the appropriate primary or secondary amine (1.1 eq) in anhydrous diethyl ether, the crude this compound-2-carboxylic acid chloride (1.0 eq) is added dropwise with stirring at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate (amine hydrochloride) is filtered off, and the filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to give the crude product, which can be purified by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the development of drugs from DCB.
Caption: Inhibition of a signaling pathway by a DCB derivative.
Conclusion
This compound represents a promising, yet underexplored, starting material in medicinal chemistry. Its rigid, three-dimensional structure and the presence of synthetically versatile chlorine atoms provide a solid foundation for the design of novel therapeutic agents. The successful application of the broader class of bicyclo[2.2.2]octane derivatives in diverse therapeutic areas, including CNS disorders and infectious diseases, strongly suggests that DCB and its derivatives are worthy of further investigation. The provided protocols and data from analogous compounds offer a starting point for researchers to explore the full potential of this intriguing scaffold in drug discovery and development.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 3. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. open.metu.edu.tr [open.metu.edu.tr]
Experimental procedure for generating bicyclo[2.2.2]octyl radicals.
For Immediate Release
This application note provides detailed experimental procedures for the generation of bicyclo[2.2.2]octyl radicals, key intermediates in various chemical transformations and mechanistic studies. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to three robust methods: photochemical decarbonylation, reductive cleavage of selenophenyl esters, and thermal decomposition of peroxyesters.
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid and sterically defined motif of significant interest in medicinal chemistry and materials science. The corresponding bicyclo[2.2.2]octyl radicals are valuable reactive intermediates for forging new carbon-carbon and carbon-heteroatom bonds. Understanding and controlling the generation of these radicals is paramount for their effective utilization in synthesis. This document details established methodologies, providing step-by-step protocols and quantitative data to facilitate their application in the laboratory.
Methods for Generating Bicyclo[2.2.2]octyl Radicals
Three primary methods for the generation of bicyclo[2.2.2]octyl and related radicals are presented:
-
Photochemical Decarbonylation: This method involves the irradiation of bicyclo[2.2.2]octenone precursors, leading to the expulsion of carbon monoxide and the formation of a bicyclo[2.2.2]octyl radical intermediate.
-
Reductive Cleavage of Selenophenyl Esters: Treatment of bicyclo[2.2.2]octyl-derived selenophenyl esters with a radical initiator and a reducing agent provides a reliable route to the corresponding radicals.
-
Thermal Decomposition of Peroxyesters: Heating of t-butyl peroxyesters of bicyclo[2.2.2]octane carboxylic acids induces homolytic cleavage of the peroxide bond, generating the desired bicyclo[2.2.2]octyl radical.
Data Presentation
The following table summarizes the quantitative data associated with the experimental protocols detailed in this note.
| Method | Precursor | Key Reagents/Conditions | Product(s) | Yield (%) | Reference |
| Photochemical Decarbonylation | 3,3-dialkoxy-5-methoxycarbonylbicyclo[2.2.2]oct-5-en-2-ones | Direct irradiation (e.g., high-pressure Hg lamp), Benzene | Polysubstituted cyclohexenes (via radical intermediate) | N/A | [1] |
| Reductive Cleavage | 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters | Radical-generating conditions | Rearranged bicyclo[3.2.1]oct-6-en-2-yl radical products | N/A | [2] |
| Thermal Decomposition | t-butyl 1-bicyclo[2.2.2]octylpercarboxylate | Heat | 1-bicyclo[2.2.2]octyl radical + CO₂ + t-butoxy radical | N/A |
Note: Specific yield data for the direct bicyclo[2.2.2]octyl radical products are often inferred from trapping experiments or subsequent reactions and are not always reported as isolated yields.
Experimental Protocols
Protocol 1: Photochemical Decarbonylation of Substituted Bicyclo[2.2.2]oct-5-en-2-ones
This protocol is adapted from studies on the photochemistry of bicyclo[2.2.2]octenones and can be generalized for the generation of bicyclo[2.2.2]octyl radical intermediates.[1]
Materials:
-
Substituted 3,3-dialkoxy-5-methoxycarbonylbicyclo[2.2.2]oct-5-en-2-one (1.0 eq)
-
Anhydrous benzene
-
Inert gas (Argon or Nitrogen)
-
Photoreactor equipped with a high-pressure mercury lamp
-
Standard laboratory glassware
Procedure:
-
Dissolve the bicyclo[2.2.2]oct-5-en-2-one precursor in anhydrous benzene in a quartz reaction vessel. The concentration should be optimized for the specific substrate and reactor geometry.
-
Purge the solution with a gentle stream of inert gas for 15-30 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photoreactor and irradiate with a high-pressure mercury lamp. The reaction progress should be monitored by a suitable analytical technique, such as TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, which results from the rearrangement or trapping of the initially formed bicyclo[2.2.2]octyl radical, can be purified by column chromatography on silica gel.
Protocol 2: Reductive Cleavage of Bicyclo[2.2.2]oct-2-enyl-5-selenophenyl Esters
This method generates a bicyclo[2.2.2]oct-5-en-2-yl radical, which is known to undergo rearrangement.[2] The protocol can be adapted for saturated analogs.
Materials:
-
4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl ester (1.0 eq)
-
Tributyltin hydride (Bu₃SnH) (1.1 - 1.5 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 eq)
-
Anhydrous toluene or benzene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the selenophenyl ester precursor in anhydrous toluene or benzene.
-
Deoxygenate the solution by bubbling inert gas through it for 20-30 minutes.
-
Add AIBN to the solution.
-
Heat the reaction mixture to 80-110 °C (depending on the solvent).
-
Slowly add a solution of tributyltin hydride in the same anhydrous solvent to the reaction mixture via a syringe pump over several hours.
-
After the addition is complete, continue heating for an additional 1-2 hours or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting products, typically a mixture of rearranged bicyclo[3.2.1]octene derivatives, can be purified by column chromatography. The product ratio is influenced by the interplay of ring strain and radical stability.[2]
Protocol 3: Thermal Decomposition of t-Butyl 1-Bicyclo[2.2.2]octylpercarboxylate
This protocol describes the generation of a bridgehead bicyclo[2.2.2]octyl radical through the thermal decomposition of a peroxyester precursor.
Materials:
-
t-butyl 1-bicyclo[2.2.2]octylpercarboxylate (1.0 eq)
-
Suitable solvent (e.g., cumene, benzene)
-
Inert gas (Argon or Nitrogen)
-
Oil bath or other suitable heating apparatus
-
Standard laboratory glassware
Procedure:
-
Synthesis of the Precursor: The t-butyl 1-bicyclo[2.2.2]octylpercarboxylate can be synthesized from 1-bicyclo[2.2.2]octanecarboxylic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with sodium t-butyl hydroperoxide.
-
Dissolve the t-butyl 1-bicyclo[2.2.2]octylpercarboxylate in a high-boiling point solvent such as cumene in a flask equipped with a reflux condenser.
-
Deoxygenate the solution by purging with an inert gas for 20-30 minutes.
-
Heat the solution to the desired decomposition temperature (typically in the range of 100-140 °C). The rate of decomposition is temperature-dependent.
-
The progress of the reaction can be monitored by observing the disappearance of the peroxyester by TLC or by measuring the evolution of CO₂.
-
The generated bicyclo[2.2.2]octyl radical will react with the solvent or any added trapping agent. The products can be analyzed and purified using standard chromatographic and spectroscopic techniques.
Visualizations
Experimental Workflow for Photochemical Decarbonylation
Caption: Workflow for generating bicyclo[2.2.2]octyl radical intermediates via photochemical decarbonylation.
Signaling Pathway for Reductive Radical Rearrangement
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,4-Dichlorobicyclo[2.2.2]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,4-Dichlorobicyclo[2.2.2]octane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low yield after recrystallization.
| Possible Cause | Suggestion |
| Inappropriate solvent system | The solubility of this compound is highly dependent on the solvent. If the compound is too soluble at low temperatures, significant loss will occur. Conversely, if it is not soluble enough at high temperatures, the recovery will be poor. |
| Action: Experiment with different solvent systems. A common starting point is a mixture of ethanol and water. You can also try other solvent systems like ethyl acetate/hexane or acetone/water. Perform small-scale solubility tests before committing to a large-scale recrystallization. | |
| Cooling rate is too fast | Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are difficult to isolate. |
| Action: Allow the crystallization mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. | |
| Premature crystallization | If the solution is too concentrated or cools down too quickly before filtration of insoluble impurities, the product can crystallize prematurely, trapping impurities. |
| Action: Use a sufficient amount of hot solvent to fully dissolve the crude product. Keep the solution warm during any filtration steps to remove insoluble materials. |
Issue 2: Product is still impure after recrystallization (e.g., as indicated by melting point depression or analytical techniques like GC-MS).
| Possible Cause | Suggestion |
| Co-crystallization of impurities | Some impurities may have similar solubility profiles to the desired product, leading to their incorporation into the crystal lattice. |
| Action: A second recrystallization from a different solvent system may be necessary. Alternatively, consider a different purification technique, such as sublimation or column chromatography. | |
| Incomplete removal of starting materials or byproducts | The crude product may contain unreacted bicyclo[2.2.2]octane-1,4-diol or monochlorinated intermediates. |
| Action: An aqueous wash of the crude product before recrystallization can help remove water-soluble impurities like the starting diol. If monochlorinated species are present, column chromatography may be more effective for separation. | |
| Solvent inclusion in the crystals | The crystal lattice may trap solvent molecules. |
| Action: Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent. |
Issue 3: Difficulty with sublimation.
| Possible Cause | Suggestion |
| Inappropriate temperature and pressure | If the temperature is too low or the pressure is too high, the sublimation rate will be very slow. If the temperature is too high, decomposition may occur. |
| Action: The sublimation of bicyclic compounds is often effective under high vacuum (e.g., <1 mmHg). The temperature should be carefully controlled and gradually increased until sublimation is observed. A typical starting point for a related compound, bicyclo[3.2.1]octan-3-one, is a bath temperature of 70°C at 15 mmHg. | |
| Presence of non-volatile impurities | Non-volatile impurities will remain in the sublimation flask. |
| Action: This is an advantage of sublimation. However, if the crude product is very impure, a preliminary purification step like a simple filtration or wash may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically related to the synthetic route. A frequent synthesis involves the chlorination of bicyclo[2.2.2]octane-1,4-diol. Therefore, potential impurities include:
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Unreacted starting material: Bicyclo[2.2.2]octane-1,4-diol.
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Monochloro intermediate: 4-Chlorobicyclo[2.2.2]octan-1-ol.
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Byproducts from the chlorinating agent: For example, if thionyl chloride is used, sulfur-containing byproducts might be present.
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Solvents used in the reaction and workup.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: A mixture of ethanol and water is a commonly cited and effective solvent system for the recrystallization of related bicyclic compounds and is a good starting point. The optimal ratio will depend on the impurity profile of your crude product.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be an effective purification method, especially for removing impurities with different polarities. Given that this compound is a relatively nonpolar compound, a normal-phase silica gel column with a nonpolar eluent system (e.g., hexanes with a small amount of ethyl acetate) would be a suitable starting point.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
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Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities by the presence of unexpected signals.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, add more hot ethanol in small portions.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Sublimation
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum: Connect the apparatus to a high-vacuum line and evacuate to a pressure below 1 mmHg.
-
Heating: Gently heat the apparatus using a water or oil bath. The temperature should be increased gradually.
-
Collection: The purified this compound will sublime and deposit on the cold finger of the apparatus.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully dismantle the apparatus and scrape the purified product from the cold finger.
Data Presentation
The following table provides a hypothetical example of data that should be collected to assess the efficiency of the purification process. Researchers should fill this in with their own experimental data.
| Purification Method | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity before (%) | Purity after (%) | Method of Purity Analysis |
| Recrystallization | e.g., 5.00 | e.g., 4.25 | e.g., 85 | e.g., 90 | e.g., >99 | e.g., GC-MS |
| Sublimation | e.g., 2.00 | e.g., 1.70 | e.g., 85 | e.g., 95 | e.g., >99.5 | e.g., GC-MS |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Identifying and minimizing side reactions in 1,4-Dichlorobicyclo[2.2.2]octane synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dichlorobicyclo[2.2.2]octane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from 1,4-dihydroxybicyclo[2.2.2]octane.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) is fresh and used in sufficient excess. - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS. |
| Degradation of starting material or product | - Maintain anhydrous conditions throughout the reaction, as moisture can decompose the chlorinating agent and lead to side reactions. - Control the reaction temperature to prevent thermal decomposition, especially during the initial addition of the chlorinating agent. |
| Sub-optimal chlorinating agent | - Consider using a different chlorinating agent. For tertiary alcohols like 1,4-dihydroxybicyclo[2.2.2]octane, stronger reagents like phosphorus pentachloride might be more effective than thionyl chloride. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Minimization and Removal |
| Monochloro-monohydroxy-bicyclo[2.2.2]octane | Characterized by a higher polarity than the desired product on TLC and a molecular ion peak in GC-MS corresponding to C8H13ClO. | - Drive the reaction to completion by using an excess of the chlorinating agent and ensuring adequate reaction time and temperature. - Purify the crude product by sublimation or recrystallization. Due to the polarity difference, column chromatography can also be effective. |
| Bicyclo[3.2.1]octane derivatives (rearrangement products) | Can be identified by characteristic shifts in 1H and 13C NMR spectra compared to the bicyclo[2.2.2]octane scaffold. | - Use milder reaction conditions (lower temperature) to disfavor carbocation-mediated rearrangement. - The choice of solvent can influence the stability of intermediates; consider less polar solvents. - Careful purification by fractional sublimation or recrystallization may separate isomers. |
| Elimination products (alkenes) | Detected by the presence of vinylic proton signals in 1H NMR and characteristic C=C stretching in IR spectroscopy. | - Employ reaction conditions that suppress E1/E2 elimination pathways, such as lower temperatures and the use of non-basic chlorinating agents where possible. - Purification via recrystallization is often effective at removing less symmetrical alkene impurities. |
| Unreacted 1,4-dihydroxybicyclo[2.2.2]octane | Highly polar spot on TLC that does not move far from the baseline. | - Ensure the reaction goes to completion. - During workup, the diol will preferentially partition into the aqueous phase, while the desired product will be in the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the nucleophilic substitution of 1,4-dihydroxybicyclo[2.2.2]octane with a suitable chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically employed. A reported synthesis using trichlorophosphate and PPA with 1,4-dihydroxybicyclo[2.2.2]octane as the starting material shows a yield of 70%.[1]
Q2: What are the expected side reactions in this synthesis?
The primary side reactions include:
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Incomplete reaction: Leading to the formation of 1-chloro-4-hydroxybicyclo[2.2.2]octane.
-
Rearrangement: The bicyclo[2.2.2]octane skeleton can potentially rearrange to the more stable bicyclo[3.2.1]octane system, especially under conditions that favor carbocation formation.
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Elimination: Formation of unsaturated bicyclic compounds through the loss of HCl.
Q3: How can I purify the crude this compound?
Purification can be effectively achieved through sublimation, which takes advantage of the compound's volatility and crystalline nature. Recrystallization from a suitable solvent system, such as a mixture of a polar solvent (e.g., acetone, ethyl acetate) and a non-polar solvent (e.g., hexanes, heptane), is also a viable method. For separating isomers or impurities with different polarities, column chromatography can be employed.
Q4: Are there any specific safety precautions I should take?
Yes. Chlorinating agents like thionyl chloride and phosphorus pentachloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, respectively). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Experimental Protocols
Synthesis of this compound from 1,4-dihydroxybicyclo[2.2.2]octane using Phosphorus Pentachloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, place 1,4-dihydroxybicyclo[2.2.2]octane.
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Reagent Addition: Under a gentle stream of nitrogen, add phosphorus pentachloride (PCl₅) portion-wise to the flask. An exothermic reaction may occur, so the addition rate should be controlled to maintain a manageable temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
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Washing: Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by sublimation or recrystallization.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Troubleshooting unexpected protio-dechlorination during electrochemical reduction.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected protio-dechlorination during electrochemical reduction experiments. It is intended for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the electrochemical reduction of chlorinated compounds.
Q1: My desired chlorinated starting material is being consumed, but I am observing a low yield of the intended product and a significant amount of the dechlorinated analog. What is happening?
A1: You are likely observing unexpected protio-dechlorination, a common side reaction in electrochemical reductions. This process involves the replacement of a chlorine atom with a hydrogen atom. The primary cause is often the generation of a powerful reducing agent, atomic hydrogen (H•), on the cathode surface, which then reacts with your chlorinated compound.[1] The availability of protons in your reaction medium is a key factor.
Q2: What are the most likely sources of protons causing this unwanted protio-dechlorination?
A2: Protons can originate from several sources in your electrochemical cell:
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Solvent: Protic solvents like water or alcohols are direct proton sources. Even trace amounts of water in aprotic solvents can be sufficient. It has been shown that the proton (H+) from water can be the source of the hydrogen atom in reductive dechlorination.[2][3]
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Supporting Electrolyte: Some supporting electrolytes can act as proton donors.[4] For example, salts of weak bases (e.g., ammonium salts) or acidic buffers will contribute to the proton concentration.
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Substrate/Reagents: The starting material or other reagents added to the reaction mixture may have acidic protons.
Q3: How can I minimize or prevent unexpected protio-dechlorination?
A3: To control this side reaction, you need to carefully manage the experimental conditions. Consider the following adjustments:
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Solvent and Electrolyte Selection:
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If possible, switch to a rigorously dried aprotic solvent.
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Choose a supporting electrolyte that is less likely to be a proton source. Perchlorate salts like NaClO4 are often considered inert in this regard.[4]
-
-
Control of pH:
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The pH of the solution can significantly impact the reaction. A lower pH might favor dechlorination in some systems.[5] Experiment with different pH values to find an optimal range for your desired reaction.
-
-
Electrode Material:
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The choice of cathode material plays a crucial role. Some materials are more efficient at generating atomic hydrogen. Materials like copper foam have shown high capability for dechlorination.[6] You may need to screen different electrode materials to find one that favors your desired reduction pathway over dechlorination.
-
-
Current Density and Potential:
-
Operating at a higher applied current can lead to more hydrogen and oxygen gas generation, which can be linked to dechlorination.[5] Try to use the lowest effective current density or a controlled potential that is sufficient for your primary reaction but minimizes the hydrogen evolution reaction.
-
Q4: My protio-dechlorination is inconsistent between experiments, even with the same protocol. What could be the cause?
A4: Inconsistency often points to subtle variations in your experimental setup. Key areas to investigate are:
-
Water Content: The amount of residual water in your solvent and reagents can vary between batches. Ensure consistent and thorough drying procedures.
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Electrode Surface: The surface of your electrode can change over time due to deposition of byproducts or corrosion.[7] Implement a consistent electrode cleaning and preparation protocol before each experiment.
-
Purity of Reagents: Impurities in your starting material, solvent, or supporting electrolyte could be acting as proton sources or catalysts for dechlorination.
Data Summary
The following tables summarize the influence of key experimental parameters on electrochemical dechlorination.
Table 1: Effect of Supporting Electrolyte on Chloroform Reduction at a Silver Electrode
| Supporting Electrolyte (0.05 M) | Observed Effect on Chloroform Reduction | Reference |
| NaClO4 | Highest sensitivity of the Ag electrode towards CHCl3 reduction in a neutral aqueous solution. | [4] |
| NaH2PO4 | Influences both the potential and current density of the reduction peak. | [4] |
| Na2HPO4 | Strongly influences the potential and current density, mainly due to the presence of OH− in the alkaline solution. | [4] |
Table 2: Performance of Different Cathode Materials in Trichloroethylene (TCE) Dechlorination
| Cathode Material | Performance Notes | Reference |
| Copper Foam | Superior capability for dechlorination of aqueous TCE, with a final transformation efficiency of 92.3%. | [6] |
| Copper Plate | Achieved over 70% aqueous TCE transformation. | [6] |
| Silver Plate | Exhibited better electrocatalytic performance compared to iron, glassy carbon, and nickel, with over 70% TCE transformation. | [6] |
| Iron Plate/Foam | Plate showed less than 60% TCE transformation, while the foam enhanced the effect. | [6] |
| Glassy Carbon Plate | Less than 60% TCE transformation. | [6] |
| Nickel Plate/Foam | Plate showed less than 60% TCE transformation, and the foam had inferior performance compared to the plate. | [6] |
Experimental Protocols
General Protocol for Investigating Protio-dechlorination in an H-type Electrolytic Cell
This protocol provides a general framework. Specific parameters such as solvent, electrolyte, substrate concentration, and electrode materials should be optimized for your particular system.
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Cell Assembly:
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Use a two-compartment (H-type) electrochemical cell separated by a proton exchange membrane or a glass frit.
-
Place the working electrode (cathode, e.g., copper foam) and the counter electrode (anode, e.g., platinum foil or graphite rod) in their respective compartments.
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Add a reference electrode (e.g., Ag/AgCl) to the working electrode compartment.
-
-
Electrolyte Preparation:
-
Prepare a solution of your chlorinated substrate and the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a dry, aprotic solvent (e.g., acetonitrile). Ensure all glassware is oven-dried.
-
-
Electrolysis:
-
Purge both compartments with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Perform the electrolysis at a constant current (galvanostatic) or constant potential (potentiostatic) using a potentiostat.
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Monitor the reaction progress by taking aliquots from the catholyte at regular intervals.
-
-
Analysis:
Visualizations
Caption: Troubleshooting workflow for unexpected protio-dechlorination.
Caption: Proposed mechanism of protio-dechlorination via atomic hydrogen.
Caption: Interplay of key experimental parameters in protio-dechlorination.
References
- 1. Dechlorination by combined electrochemical reduction and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Proton Source for the Microbial Reductive Dechlorination of 2,3,4,5,6-Pentachlorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Influences of pH and current on electrolytic dechlorination of trichloroethylene at a granular-graphite packed electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of electrochemical dechlorination of trichloroethylene in reducing electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrosynthesis: preventing cathodic corrosion [nachrichten.idw-online.de]
- 8. Monitoring and evaluation of dechlorination processes using compound-specific chlorine isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Long-term stability and optimal storage conditions for 1,4-Dichlorobicyclo[2.2.2]octane.
This technical support center provides guidance on the long-term stability and optimal storage conditions for 1,4-Dichlorobicyclo[2.2.2]octane, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere, such as argon or nitrogen, is recommended to prevent potential degradation from atmospheric moisture and oxygen.
Q2: What is the expected shelf-life of this compound?
A2: There is limited publicly available data on the specific shelf-life of this compound. However, as a chlorinated hydrocarbon, its stability is dependent on storage conditions. When stored as recommended, the compound is expected to be stable for several years. It is advisable to re-analyze the purity of the material after prolonged storage, especially if it has been opened and exposed to the atmosphere.
Q3: Are there any known incompatibilities for this compound?
A3: While specific incompatibility studies for this compound are not extensively documented, it is prudent to avoid contact with strong oxidizing agents, strong acids, and bases. Additionally, some studies suggest that the compound can undergo dechlorination under reductive conditions.[1]
Q4: What are the potential degradation products of this compound?
A4: Under certain conditions, such as electroreduction, this compound can undergo protio-dechlorination to form monochlorinated bicyclooctane and bicyclo[2.2.2]octane.[1] Ring-opening reactions to form substituted cyclohexene derivatives are also a possibility under harsh conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected reaction products or low yield | Purity of this compound may have degraded. | Assess the purity of the starting material using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS). If impurities are detected, consider purification by recrystallization or sublimation. |
| Discoloration of the material (e.g., yellowing) | Exposure to light, air, or impurities. | Store the compound in an amber glass vial under an inert atmosphere. Ensure the container is tightly sealed. If discoloration is observed, verify the purity before use. |
| Inconsistent analytical results (e.g., NMR, GC) | Presence of residual solvent or degradation products. | Dry the compound under vacuum to remove any residual solvent. Check for the presence of degradation products by comparing the analytical data with a reference spectrum of a pure sample. |
Optimal Storage Conditions and Stability Data
There is a lack of comprehensive quantitative data in the public domain regarding the long-term stability of this compound under various conditions. The following table provides general recommendations based on the chemical properties of chlorinated hydrocarbons.
| Parameter | Optimal Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis. |
| Light Exposure | Store in the dark (Amber vial) | Prevents potential light-induced degradation. |
| Container | Tightly sealed glass container | Prevents exposure to moisture and air. |
Experimental Protocols
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate in a clean glass vial. c. Vortex the sample until fully dissolved. d. If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions (Example):
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Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp: 10°C/min to 280°C.
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Hold at 280°C for 5 minutes.
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-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
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Scan Range: 40-400 m/z.
3. Data Analysis: a. Integrate the peak areas in the resulting chromatogram. b. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area. c. Identify any impurity peaks by their mass spectra and compare them to a spectral library.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for purity assessment via GC-MS.
References
Technical Support Center: Characterization of 1,4-Disubstituted Bicyclo[2.2.2]octane (BCO) Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1,4-disubstituted bicyclo[2.2.2]octane (BCO) products.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my 1,4-disubstituted BCO product show fewer signals than expected?
A1: The high degree of symmetry in the bicyclo[2.2.2]octane core is a primary reason for observing fewer than expected signals in your NMR spectra. For symmetrically 1,4-disubstituted BCOs, the three ethylene bridges are chemically equivalent. This results in significant signal overlap. For instance, all twelve methylene protons (CH₂) on the BCO cage may appear as a single, often broad, signal. The two bridgehead protons (CH) will also be equivalent if the substituents at C1 and C4 are identical.
Q2: What are the typical chemical shifts for the BCO core protons and carbons?
A2: The chemical shifts are influenced by the substituents at the 1 and 4 positions. However, for many non-aromatic, non-conjugated substituents, the methylene protons of the BCO cage typically resonate in the range of 1.50-1.90 ppm. The bridgehead protons usually appear at a slightly higher chemical shift. In ¹³C NMR, the methylene carbons often give a strong signal around 32 ppm, while the bridgehead carbons are shifted further downfield.[1] For more detailed data, refer to the tables in the "Quantitative Data" section.
Q3: My mass spectrum doesn't show a clear molecular ion peak. What could be the reason?
A3: While many BCO derivatives show a clear molecular ion peak, its absence or low intensity can be due to the fragmentation lability of the substituents at the 1 and 4 positions. Under electron ionization (EI) conditions, fragmentation can be extensive. Consider using softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion. High-resolution mass spectrometry (HRMS) is also recommended for unambiguous molecular formula determination.[1]
Q4: Are there any specific challenges in purifying 1,4-disubstituted BCO products by column chromatography?
A4: Yes, the rigid and often nonpolar nature of the BCO core can present purification challenges. If the substituents at the 1 and 4 positions have similar polarities, separating diastereomers or closely related byproducts can be difficult.[2] The high symmetry can also lead to co-elution. It is crucial to use a solvent system that provides good separation on a TLC plate before attempting column chromatography. In some cases, specialized techniques like reversed-phase HPLC or chiral chromatography may be necessary.[3][4][5]
Troubleshooting Guides
NMR Spectroscopy
Issue: Broad or Unresolved Signals in ¹H NMR
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Possible Cause 1: Insufficient Shimming: The magnetic field homogeneity might not be optimal.
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Solution: Re-shim the magnet, particularly the Z1 and Z2 shims, to improve field homogeneity.
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Possible Cause 2: Sample Concentration: A sample that is too concentrated can lead to viscosity-related line broadening.[1]
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Solution: Dilute the sample. For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.
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Possible Cause 3: Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
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Solution: Ensure all glassware is scrupulously clean. If suspected, filter the NMR sample through a small plug of celite or silica in a Pasteur pipette.
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Issue: Difficulty in Assigning Signals due to Overlap
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Possible Cause: The high symmetry of the BCO core leads to overlapping signals, especially for the methylene protons.
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Solution 1: Use 2D NMR Techniques:
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COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other. This is useful for tracing the connectivity through the ethylene bridges.[6][7]
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HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, aiding in the assignment of both ¹H and ¹³C spectra.[7][8]
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the assignment of quaternary carbons and the overall structure.[7]
-
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Solution 2: Use a Different NMR Solvent: Changing the solvent (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can sometimes induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.
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Mass Spectrometry
Issue: Complex Fragmentation Pattern
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Possible Cause: The BCO core itself is quite stable, but the substituents and the bonds connecting them to the bridgehead carbons can readily fragment.
-
Troubleshooting Steps:
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Identify the Molecular Ion: If present, confirm its m/z value.
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Look for Characteristic Losses: Common fragmentation pathways involve the loss of the substituents or parts of the substituents. For example, a BCO with a pentyl group at one position may show a loss of C₅H₁₁.[4]
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Retro-Diels-Alder: In some BCO derivatives, a retro-Diels-Alder reaction can occur, leading to the fragmentation of the bicyclic system itself.
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Compare with Similar Structures: If available, compare the fragmentation pattern to that of known BCO derivatives to identify common fragmentation pathways.
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-
Chromatography
Issue: Poor Separation of a Nonpolar BCO Product from a Nonpolar Impurity
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Possible Cause: The polarity of the eluent is too high, causing both compounds to elute quickly with little separation.
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Solution 1: Decrease Eluent Polarity: Use a less polar solvent system. For very nonpolar compounds, a system like hexane/dichloromethane or even pure hexane might be necessary. The goal is to have the Rf of your desired compound around 0.2-0.35 on a TLC plate for optimal column separation.[9]
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Solution 2: Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or reversed-phase silica (C18).
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Solution 3: Dry Loading: If the compound has poor solubility in the optimal eluent, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[10]
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Issue: Separation of Diastereomers or Enantiomers is Unsuccessful
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Possible Cause: Standard silica gel chromatography is often insufficient for separating stereoisomers of BCOs.
-
Solution 1: High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than standard column chromatography. Both normal-phase and reversed-phase HPLC can be effective.
-
Solution 2: Chiral Chromatography: For the separation of enantiomers, a chiral stationary phase (CSP) is required. Columns based on macrocyclic glycopeptides have been shown to be effective for separating enantiomers of BCO-based amino acids.[3][4] This is a specialized technique that may require method development.
-
Quantitative Data
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for the Bicyclo[2.2.2]octane Core
| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) | Notes |
| Methylene (CH₂) | 1.50 - 1.90 | ²J (geminal) ≈ 10-12 Hz | Often appear as a single, complex multiplet in symmetric 1,4-disubstituted BCOs. |
| ³J (vicinal, with bridgehead H) ≈ 2.5-3.5 Hz | |||
| Bridgehead (CH) | 1.80 - 2.60 | ³J (vicinal, with methylene H) ≈ 2.5-3.5 Hz | Chemical shift is highly dependent on the C1/C4 substituents. |
| ⁴J (long-range, W-coupling) ≈ 1-2 Hz | Long-range coupling can sometimes be observed between bridgehead protons. |
Note: These are approximate values. Actual chemical shifts and coupling constants can vary significantly based on the specific substituents and the NMR solvent used.
Table 2: Typical ¹³C NMR Chemical Shifts for the Bicyclo[2.2.2]octane Core
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Methylene (CH₂) | 24 - 35 | Often a single, intense peak in symmetric 1,4-disubstituted BCOs.[1] |
| Bridgehead (CH) | 28 - 40 | Chemical shift is influenced by the nature of the substituents. |
| Bridgehead (C, quaternary) | 35 - 50 | Quaternary bridgehead carbons (substituted) are typically weak in proton-decoupled spectra. |
Experimental Protocols
Protocol 1: Comprehensive NMR Characterization of a 1,4-Disubstituted BCO Product
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the purified BCO product for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.[1][11]
-
Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.[11]
-
Cap the NMR tube and label it clearly.
-
-
NMR Data Acquisition:
-
Shimming: Carefully shim the magnetic field on your sample to obtain sharp, symmetrical peaks.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure good signal-to-noise and resolution.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This will give a single peak for each unique carbon atom.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
COSY: Acquire a 2D COSY spectrum to establish proton-proton coupling networks.
-
HSQC: Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon.
-
HMBC: Acquire a 2D HMBC spectrum to observe long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and confirming connectivity.
-
-
Data Analysis:
-
Process and reference all spectra appropriately (e.g., to residual solvent peak or TMS).
-
Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon signals. Start by identifying the substituent signals and then use COSY, HSQC, and HMBC to assign the BCO framework.
-
Visualizations
Logical Workflow for BCO Characterization
Caption: A typical workflow for the purification and structural characterization of a novel 1,4-disubstituted BCO product.
Troubleshooting Unexpected NMR Spectra
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. sites.bu.edu [sites.bu.edu]
Optimizing reaction conditions for nucleophilic substitution at the bridgehead position.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic substitution at challenging bridgehead positions.
Troubleshooting Guide
This guide addresses common issues encountered during nucleophilic substitution reactions at bridgehead carbons.
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Extremely Low Yield | Steric Hindrance (SN2): The rigid, caged structure of the bridgehead carbon prevents the backside attack required for an SN2 mechanism.[1] | - Attempt an SN1-type reaction by using a polar protic solvent to stabilize the carbocation intermediate. - Consider an alternative mechanism, such as a radical nucleophilic substitution (SRN1), especially with good electron-accepting substrates. |
| Unstable Carbocation (SN1): The bridgehead carbocation cannot achieve the ideal planar geometry, making it highly unstable and difficult to form, especially in small, rigid bicyclic systems.[2][3][4][5] | - Use a substrate with a larger, more flexible ring system that can better accommodate the strain of a non-planar carbocation. - Employ an exceptionally good leaving group (e.g., N2 from a diazonium salt) to facilitate carbocation formation.[6][7] - Increase the ionizing power of the solvent by using highly polar protic solvents or by adding salts like LiClO4.[8][9] | |
| Poor Leaving Group: The leaving group is not sufficiently labile to depart and form the unstable bridgehead carbocation. | - Convert hydroxyl groups into better leaving groups, such as tosylates or by protonation in acidic media.[6][7] - Use substrates with better leaving groups. The general order of reactivity for halides is I > Br > Cl.[10][11] | |
| Formation of Elimination Products | High Temperatures: Higher temperatures generally favor elimination reactions (E1) over substitution reactions (SN1). | - Conduct the reaction at a lower temperature to favor the substitution pathway.[12] |
| Basic Nucleophile/Solvent: The use of a strong base as a nucleophile can promote elimination. | - Use a weakly basic or non-basic nucleophile. Solvolysis reactions, where the solvent acts as the nucleophile, are common for SN1 reactions at bridgehead positions.[13] | |
| Reaction Works for Iodide but Not Bromide/Chloride | Leaving Group Ability: Iodide is a better leaving group than bromide and chloride, making the formation of the unstable bridgehead carbocation more feasible. | - If possible, synthesize the corresponding bridgehead iodide to increase reactivity. - For bromide or chloride substrates, consider more forcing conditions (higher temperature, stronger ionizing solvent) or switching to a radical-mediated pathway. |
| Low Yield in SRN1 Reactions | Inefficient Radical Chain Propagation: The radical chain reaction may be terminating prematurely. | - Use a photostimulant (e.g., UV light) to initiate and propagate the radical chain. - Add a radical initiator. - Ensure the absence of radical scavengers (e.g., oxygen) by thoroughly degassing the solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is SN2 substitution at a bridgehead position considered impossible?
A1: The SN2 reaction mechanism requires a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. In a bridgehead position, the bicyclic ring structure completely blocks the backside of the carbon atom, making this mode of attack sterically impossible.[2][1]
Q2: Under what conditions can an SN1 reaction occur at a bridgehead?
A2: While challenging, SN1 reactions at bridgehead positions are possible under specific conditions that help overcome the instability of the non-planar carbocation intermediate. These include:
-
A highly reactive substrate: Larger and more flexible bicyclic systems can better tolerate the strain of the carbocation.
-
An excellent leaving group: Leaving groups that are very stable on their own, such as nitrogen gas (N2), can facilitate the reaction.[6][7]
-
A highly ionizing solvent: Polar protic solvents like water, formic acid, and alcohols can solvate and stabilize the developing carbocation. The rate of solvolysis of 1-bromoadamantane, a model bridgehead substrate, is significantly influenced by the solvent's ionizing power.[8][9][13]
Q3: How does the leaving group affect the rate of bridgehead substitution?
A3: The nature of the leaving group is critical. Since the formation of the unstable bridgehead carbocation is often the rate-determining step, a better leaving group will lead to a faster reaction. For halide leaving groups, the reactivity order is I > Br > Cl.[10][14][11]
Q4: What is the SRN1 mechanism and why is it a good alternative for bridgehead substitutions?
A4: The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction involving radical and radical anion intermediates. It bypasses the need for a bridgehead carbocation. The key steps are:
-
Initiation: An electron is transferred to the bridgehead halide, forming a radical anion.
-
Propagation: The radical anion fragments into an aryl radical and a halide anion. The aryl radical then reacts with a nucleophile to form a new radical anion. This new radical anion transfers an electron to another molecule of the starting bridgehead halide, propagating the chain. This pathway is particularly effective for bridgehead systems that are resistant to SN1 and SN2 reactions.[15][16]
Q5: How can I increase the yield of my bridgehead amination reaction?
A5: Direct amination of bridgehead halides can be challenging. One successful approach for the synthesis of amantadine (1-aminoadamantane) from 1-bromoadamantane involves reacting it with ammonium bicarbonate in an autoclave at elevated temperatures (e.g., 130-135 °C). This method has been reported to give high yields (up to 93%).[17] Another approach involves a Ritter-type reaction with formamide in the presence of sulfuric acid, followed by hydrolysis, which has been shown to produce amantadine hydrochloride in high yield.[18]
Data Presentation
Table 1: Relative Solvolysis Rates of 1-Haloadamantanes
This table illustrates the effect of the leaving group on the rate of SN1 solvolysis of 1-haloadamantanes in 60% 2-propanol at 60.0°C.
| Substrate | Leaving Group | Rate Constant (k, sec-1) | Relative Rate |
| 1-Chloroadamantane | Cl | 2.4 x 10-5 | 1.0 |
| 1-Bromoadamantane | Br | 1.5 x 10-4 | 6.2 |
| 1-Iodoadamantane | I | 2.1 x 10-4 | 8.8 |
(Data sourced from Reference[10])
Table 2: Effect of Solvent on the Solvolysis Rate of 1-Bromoadamantane
This table shows the significant impact of solvent polarity on the rate of SN1 solvolysis.
| Solvent | Relative Rate |
| Ethanol | 1 |
| 80% Ethanol / 20% Water | 100 |
| 60% Ethanol / 40% Water | 1,200 |
| 40% Ethanol / 60% Water | 10,000 |
| 20% Ethanol / 80% Water | 30,000 |
| Water | 100,000 |
(Qualitative representation of data trends discussed in the literature)
Table 3: Product Distribution in the SRN1 Reaction of 1-Iodoadamantane
This table shows the yields of substitution products from the photostimulated reaction of 1-iodoadamantane with various carbanions in DMSO, proceeding via an SRN1 mechanism.
| Nucleophile (Carbanion) | Substitution Product Yield (%) |
| Acetone enolate | 20 |
| Acetophenone enolate | 65 |
| Propiophenone enolate | 27 |
| Anthrone anion | 75 |
| Nitromethane anion (with entrainment) | 87 |
(Data sourced from Reference[15])
Experimental Protocols
Protocol 1: Synthesis of 1-Adamantanol from 1-Bromoadamantane (Hydrolysis)
This protocol describes the hydrolysis of 1-bromoadamantane to 1-adamantanol, a classic example of an SN1 reaction at a bridgehead position.
Materials:
-
1-Bromoadamantane
-
Silver nitrate (AgNO3)
-
Ethanol
-
Water
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve 1-bromoadamantane in a mixture of ethanol and water.
-
Add a solution of silver nitrate in aqueous ethanol to the 1-bromoadamantane solution. The silver ions assist in the removal of the bromide leaving group.
-
Stir the reaction mixture at room temperature. The formation of a silver bromide precipitate indicates the progress of the reaction.
-
After the reaction is complete (as determined by TLC or other appropriate methods), filter off the silver bromide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-adamantanol.
-
Recrystallize the crude product from a dichloromethane-hexane mixture to yield pure 1-adamantanol.
(This is a generalized procedure based on established methods for the hydrolysis of 1-bromoadamantane.)[19]
Protocol 2: Synthesis of Amantadine from 1-Bromoadamantane
This protocol outlines a high-yield synthesis of amantadine via direct amination.
Materials:
-
1-Bromoadamantane
-
Ammonium bicarbonate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a high-pressure autoclave, combine 1-bromoadamantane (e.g., 0.1 mol, 21.5g) and ammonium bicarbonate (e.g., 0.9 mol, 71.1g).[17]
-
Seal the autoclave and heat the mixture to 130°C with uniform mixing.[17]
-
Maintain the reaction at this temperature for 6 hours.[17]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Add water to the reaction mixture and stir to precipitate the solid product.
-
Filter the solid and wash the filter cake with water to obtain the crude amantadine.
-
Recrystallize the crude product from an appropriate solvent system (e.g., a mixture of water and ethanol) to obtain pure, white, solid amantadine.[17]
Visualizations
Caption: A workflow for optimizing nucleophilic substitution at a bridgehead position.
Caption: The S-RN-1 mechanism for nucleophilic substitution at a bridgehead.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Why is a bridgehead atom bearing a negative or a positive charge unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. CHEM 125b - Lecture 8 - Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon | Open Yale Courses [oyc.yale.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chenv.sit.edu.cn [chenv.sit.edu.cn]
- 13. brainly.com [brainly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reactivity of 1-iodoadamantane with carbanions by the SRN1 mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. gctlc.org [gctlc.org]
- 17. CN109516920B - A kind of synthetic method of amantadine - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Preventing skeletal rearrangements in bicyclo[2.2.2]octane reactions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted skeletal rearrangements in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a bicyclo[3.2.1]octane byproduct. What is happening and how can I prevent it?
A1: You are likely observing a Wagner-Meerwein rearrangement. This is a common skeletal rearrangement for bicyclo[2.2.2]octane systems that proceeds through a carbocation intermediate. The bicyclo[2.2.2]octyl cation can rearrange to the thermodynamically more stable bicyclo[3.2.1]octyl cation.[1]
To prevent this rearrangement, you should employ strategies that avoid or destabilize the formation of a carbocation at a non-bridgehead position. Here are some troubleshooting steps:
-
Lower the Reaction Temperature: Carbocation rearrangements are often facile processes.[2] Reducing the temperature of your reaction can decrease the rate of rearrangement. For solvolysis reactions, conducting the experiment at lower temperatures is a common strategy to improve selectivity.
-
Change the Solvent: The choice of solvent can significantly impact the stability of carbocation intermediates.
-
Use Less Polar/Non-Polar Solvents: In less polar solvents, the formation of ionic intermediates is less favorable, which can suppress the Wagner-Meerwein rearrangement pathway.
-
Avoid Protic Solvents: Protic solvents can stabilize carbocation intermediates through solvation, promoting rearrangement.
-
-
Modify Your Substrate: If possible, introduce an electron-withdrawing group at the bridgehead position. This can destabilize the formation of a carbocation, thereby inhibiting the rearrangement.
-
Consider a Different Synthetic Route: If the rearrangement is unavoidable under your current reaction conditions, you may need to consider a different synthetic approach that does not generate a carbocation intermediate. For example, forming the bicyclo[2.2.2]octane skeleton via a Diels-Alder reaction is an effective way to avoid this issue.
Q2: I need to perform a nucleophilic substitution on a bicyclo[2.2.2]octane derivative. Which conditions are least likely to cause rearrangement?
A2: To minimize rearrangement during nucleophilic substitution, you should choose conditions that favor an SN2-type mechanism over an SN1-type mechanism, as the latter involves a carbocation intermediate.
-
Use a Strong, Non-basic Nucleophile: A strong nucleophile will promote a bimolecular substitution pathway.
-
Employ a Good, Non-ionizing Leaving Group: A leaving group that is less prone to ionization will disfavor the formation of a carbocation.
-
Work at Low Temperatures: As mentioned previously, lower temperatures can help prevent the rearrangement of any carbocation that might form. A detailed protocol for a low-temperature nucleophilic substitution is provided below.
Q3: Can I use bridgehead substitution to completely prevent rearrangements?
A3: Yes, substitution at the bridgehead position is a very effective strategy. Placing a substituent at the bridgehead, such as a bromine atom, makes the formation of a bridgehead carbocation highly unfavorable due to the strain of a planar carbocation in the rigid bicyclic system. This strategy can effectively lock the bicyclo[2.2.2]octane skeleton and prevent the initiation of rearrangement pathways that might be accessible from other positions on the ring. A protocol for the synthesis of a key bridgehead-substituted precursor, 1-bromobicyclo[2.2.2]octane, is provided in the Experimental Protocols section. Unfortunately, bridgehead substituents in various bicyclic systems, including the bicyclo[2.2.2]octane system, are inert to nucleophilic substitution.[2]
Data Presentation: Product Distribution in Solvolysis
The following table presents data from the buffered acetolysis of exo- and endo-6-bicyclo[3.2.1]octyl tosylates, which demonstrates the formation and rearrangement of bicyclic carbocation intermediates, yielding a bicyclo[2.2.2]octyl product. This illustrates how product ratios can be affected by the stereochemistry of the starting material.
| Starting Material | % exo-2-bicyclo[3.2.1]octyl acetate | % 2-bicyclo[2.2.2]octyl acetate | % exo-6-bicyclo[3.2.1]octyl acetate |
| exo-Bicyclo[3.2.1]octane-6-toluene-p-sulphonate | 40 | 44 | 16 |
| endo-Bicyclo[3.2.1]octane-6-toluene-p-sulphonate | 19 | 21 | 60 |
Data from McCrindle, R. (1965). Rearrangements of some bicyclic systems (Doctoral dissertation, University of Glasgow).
Experimental Protocols
Protocol 1: Synthesis of 1-Bromobicyclo[2.2.2]octane (A Bridgehead-Substituted Precursor)
This protocol describes the synthesis of a key bridgehead-substituted starting material that is resistant to skeletal rearrangement under many reaction conditions.
Materials:
-
1-Bicyclo[2.2.2]octanecarboxylic acid
-
Red mercuric oxide
-
Carbon tetrachloride
-
Bromine
-
Pentane
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 1-bicyclo[2.2.2]octanecarboxylic acid (15.4 g, 0.100 mole) and red mercuric oxide (11.9 g, 0.055 mole) in 150 ml of carbon tetrachloride is heated to reflux with stirring.
-
A solution of bromine (16.0 g, 0.100 mole) in 50 ml of carbon tetrachloride is added dropwise to the refluxing mixture over a period of 30 minutes.
-
After the addition is complete, the mixture is refluxed for an additional 2 hours.
-
The reaction mixture is cooled, and the mercuric bromide is removed by filtration.
-
The filtrate is washed with 10% aqueous sodium hydroxide and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the residue is sublimed to give 1-bromobicyclo[2.2.2]octane.
Protocol 2: Low-Temperature Nucleophilic Substitution
This protocol provides a general guideline for performing a nucleophilic substitution on a bicyclo[2.2.2]octyl system while minimizing the risk of rearrangement.
Materials:
-
Bicyclo[2.2.2]octyl substrate with a suitable leaving group (e.g., tosylate, mesylate)
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous, aprotic solvent (e.g., THF, DMF)
-
Inert gas (e.g., argon, nitrogen)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve the bicyclo[2.2.2]octyl substrate in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath). The optimal temperature will depend on the reactivity of your substrate and nucleophile.
-
In a separate flask, dissolve the nucleophile in the same anhydrous solvent.
-
Slowly add the nucleophile solution to the cooled substrate solution via a syringe or dropping funnel.
-
Maintain the low temperature and stir the reaction mixture for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction at low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and proceed with the standard aqueous workup and purification.
Visualizations
Caption: Wagner-Meerwein rearrangement pathway in bicyclo[2.2.2]octane systems.
Caption: Troubleshooting workflow for preventing skeletal rearrangements.
References
Technical Support Center: Scaling Up the Laboratory Synthesis of 1,4-Dichlorobicyclo[2.2.2]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory synthesis and scale-up of 1,4-Dichlorobicyclo[2.2.2]octane.
Experimental Protocols
A common and scalable synthetic route to this compound involves a two-step process starting from the commercially available 1,4-cyclohexanedione. The key intermediate is bicyclo[2.2.2]octane-1,4-diol, which is subsequently chlorinated.
Step 1: Synthesis of Bicyclo[2.2.2]octane-1,4-diol
This procedure is adapted from methods for synthesizing bicyclo[2.2.2]octane derivatives.[1][2][3]
-
Reaction: Acid-catalyzed reaction of 1,4-cyclohexanedione with isopropenyl acetate followed by hydrolysis.
-
Reagents:
-
1,4-Cyclohexanedione
-
Isopropenyl acetate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Toluene)
-
Aqueous base (e.g., Sodium hydroxide solution) for hydrolysis
-
-
Procedure:
-
To a stirred solution of 1,4-cyclohexanedione in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Add isopropenyl acetate dropwise at room temperature.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude diacetate intermediate.
-
Hydrolyze the diacetate by refluxing with an aqueous solution of sodium hydroxide.
-
After hydrolysis is complete (monitored by TLC or GC), cool the mixture and neutralize with hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude bicyclo[2.2.2]octane-1,4-diol.
-
Purify the diol by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Step 2: Synthesis of this compound
This step involves the conversion of the diol to the dichloride using a chlorinating agent.
-
Reaction: Nucleophilic substitution of hydroxyl groups with chloride.
-
Reagents:
-
Bicyclo[2.2.2]octane-1,4-diol
-
Chlorinating agent (e.g., Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅))
-
Anhydrous solvent (e.g., Dichloromethane or Chloroform)
-
-
Procedure (using Thionyl Chloride):
-
In a well-ventilated fume hood, add bicyclo[2.2.2]octane-1,4-diol to an anhydrous solvent in a flask equipped with a reflux condenser and a gas trap for HCl and SO₂.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous calcium chloride and concentrate under reduced pressure.
-
The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
Data Presentation
Table 1: Reagent Quantities and Yields (Illustrative for a 10g Scale of Final Product)
| Step | Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Yield (Illustrative) |
| 1 | 1,4-Cyclohexanedione | 112.13 | 15 g | 0.134 | - |
| Isopropenyl acetate | 100.12 | 30 mL | - | - | |
| Bicyclo[2.2.2]octane-1,4-diol | 142.20 | - | - | 70-80% | |
| 2 | Bicyclo[2.2.2]octane-1,4-diol | 142.20 | 12 g | 0.084 | - |
| Thionyl chloride | 118.97 | 20 mL | 0.275 | - | |
| This compound | 179.08 | - | - | 85-95% |
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step for achieving a high yield in the synthesis of bicyclo[2.2.2]octane-1,4-diol?
-
A1: The complete conversion of 1,4-cyclohexanedione and the subsequent purification of the diol are crucial. Incomplete reaction can lead to impurities that are difficult to remove. The hydrolysis of the diacetate intermediate must also be driven to completion.
-
-
Q2: Can I use other chlorinating agents besides thionyl chloride or phosphorus pentachloride?
-
A2: While other reagents like oxalyl chloride or cyanuric chloride can be used for converting alcohols to chlorides, thionyl chloride and phosphorus pentachloride are generally effective and common for this type of transformation. The choice of reagent may depend on the scale, desired purity, and safety considerations.
-
-
Q3: How can I confirm the formation of this compound?
-
A3: The product can be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and melting point analysis. The disappearance of the hydroxyl protons and the characteristic shifts in the ¹³C NMR spectrum are indicative of product formation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of Bicyclo[2.2.2]octane-1,4-diol | Incomplete reaction in Step 1. | Increase reflux time and/or the amount of acid catalyst. Ensure efficient removal of acetone byproduct. |
| Loss of product during workup or purification. | Optimize extraction and recrystallization solvent systems. | |
| Incomplete conversion of the diol to the dichloride | Insufficient chlorinating agent. | Use a slight excess of the chlorinating agent. |
| Reaction time is too short. | Increase the reflux time and monitor the reaction progress closely. | |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of colored impurities in the final product | Side reactions due to high temperatures. | Maintain careful temperature control during the addition of the chlorinating agent and during reflux. |
| Impurities in the starting diol. | Ensure the bicyclo[2.2.2]octane-1,4-diol is of high purity before proceeding to the chlorination step. | |
| Difficulty in purifying the final product | Presence of starting material or mono-chlorinated intermediate. | Optimize the purification method. Sublimation is often effective for this compound. Column chromatography can also be used. |
| Thermal decomposition during purification. | If using distillation, perform it under high vacuum to lower the boiling point. |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
Safety Information
-
Thionyl chloride and Phosphorus pentachloride are highly corrosive and react violently with water.[4][5][6][7][8] Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The chlorination reaction generates HCl and SO₂ gases , which are toxic and corrosive. Use a gas trap to neutralize these gases.
-
Always perform a thorough risk assessment before starting any chemical synthesis.[6]
References
- 1. scilit.com [scilit.com]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. PHOSPHORUS PENTACHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. coherentmarketinsights.com [coherentmarketinsights.com]
Overcoming low reactivity of C-Cl bonds in 1,4-Dichlorobicyclo[2.2.2]octane.
Welcome to the technical support center for 1,4-Dichlorobicyclo[2.2.2]octane (DCB). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of the C-Cl bonds in this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: Why are the C-Cl bonds in this compound so unreactive towards traditional nucleophilic substitution reactions?
A1: The low reactivity of the C-Cl bonds in DCB is a direct consequence of its rigid, bicyclic structure. The chlorine atoms are attached to bridgehead carbons. This unique structural feature prevents the molecule from undergoing standard S(_N)1 and S(_N)2 nucleophilic substitution reactions for the following reasons:
-
Inhibition of S(_N)1 Pathway: The S(_N)1 mechanism proceeds through a carbocation intermediate, which requires a planar, sp
-hybridized geometry. Due to the rigid cage-like structure of the bicyclo[2.2.2]octane framework, the bridgehead carbon cannot adopt this planar geometry without introducing significant ring strain. Consequently, the formation of a bridgehead carbocation is energetically highly unfavorable.[1][2][3]2 -
Inhibition of S(_N)2 Pathway: The S(_N)2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. In DCB, the bicyclic framework completely shields the backside of the C-Cl bond, making it sterically impossible for a nucleophile to approach the electrophilic carbon from the required trajectory.[1][3]
Q2: What are the common side reactions or challenges encountered when attempting to functionalize DCB?
A2: Due to the inertness of the C-Cl bonds, forcing conditions are often required, which can lead to undesirable side reactions. The most common challenges include:
-
Protio-dechlorination: Under reductive conditions, instead of substitution, the C-Cl bond is often cleaved and replaced by a C-H bond, yielding monochloro- or completely dechlorinated bicyclo[2.2.2]octane.[4][5][6]
-
Elimination and Ring-Opening: Under harsh basic or thermal conditions, elimination reactions can occur, potentially leading to the formation of unsaturated or ring-opened byproducts.
-
No Reaction: In many cases, particularly with standard nucleophilic substitution conditions, the starting material is recovered unchanged.
Q3: What alternative strategies can be employed to overcome the low reactivity of the C-Cl bonds in DCB?
A3: Several advanced synthetic strategies can be used to activate the C-Cl bonds in DCB and other bridgehead halides:
-
Reductive Dehalogenation followed by Functionalization: This two-step approach involves first reducing the C-Cl bond to form a reactive intermediate (e.g., a radical or an organometallic species), which can then be trapped by an electrophile.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium or nickel-based catalysts can facilitate the formation of C-C and C-heteroatom bonds by activating the C-Cl bond through an oxidative addition mechanism.[7][8]
-
Photoredox Catalysis: This modern approach uses light-absorbing catalysts to initiate single-electron transfer (SET) processes, which can generate radical intermediates from the C-Cl bond under mild conditions, enabling subsequent reactions.[2][4][9]
Troubleshooting Guides
Guide 1: Reductive Dehalogenation Attempts
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently strong reducing agent. 2. Inactive catalyst (if applicable). 3. Presence of quenching impurities (e.g., water, oxygen). | 1. Switch to a stronger reducing agent (e.g., sodium naphthalenide, electroreduction at a more negative potential). 2. Ensure the catalyst is freshly prepared and handled under inert conditions. 3. Use rigorously dried solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen). |
| Exclusive formation of protio-dechlorinated product (Bicyclo[2.2.2]octane) | 1. The reaction medium contains a proton source. 2. The intermediate radical or anion is being quenched by the solvent or a supporting electrolyte.[4] | 1. Use aprotic solvents (e.g., THF, dioxane) and ensure all reagents are anhydrous. 2. If using a supporting electrolyte, choose one that is less prone to acting as a proton donor. 3. Consider adding a desired electrophile in high concentration to outcompete the proton source. |
| Formation of complex product mixtures or polymers | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The generated reactive intermediate is unstable under the reaction conditions. | 1. Lower the reaction temperature. 2. Use a trapping agent that reacts quickly with the desired intermediate. 3. Analyze the byproducts to understand the decomposition pathway and adjust the reaction conditions accordingly. |
Experimental Protocols
Protocol 1: Electrochemical Reductive Dechlorination of a this compound Derivative
This protocol is adapted from studies on the electroreduction of this compound-2-carboxamides and serves as a representative method for the reductive activation of the C-Cl bond.[4][6][9]
Objective: To achieve protio-dechlorination as a model for C-Cl bond activation.
Materials:
-
This compound-2-carboxamide derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF(_6))
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: glassy carbon; Counter electrode: platinum wire; Reference electrode: Ag/AgCl)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: Rigorously dry all glassware and the electrochemical cell in an oven at 120 °C overnight and cool under an inert atmosphere.
-
Electrolyte Solution: Inside a glovebox, prepare a 0.1 M solution of TBAPF(_6) in anhydrous THF.
-
Substrate Solution: Dissolve the this compound derivative in the electrolyte solution to a final concentration of 10 mM.
-
Electrolysis:
-
Assemble the three-electrode cell with the prepared solution under an inert atmosphere.
-
Apply a constant potential of -3.0 V (vs. Ag/AgCl). The exact potential may need to be optimized based on cyclic voltammetry of the substrate.
-
Monitor the reaction progress by measuring the current, which should decrease over time as the substrate is consumed. The reaction can also be monitored by periodically taking aliquots for analysis by GC-MS or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete (indicated by the cessation of current flow or by chromatographic analysis), carefully disassemble the cell.
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous MgSO(_4), filtered, and concentrated.
-
The crude product should be purified by column chromatography on silica gel.
-
Characterize the product(s) by NMR, IR, and mass spectrometry to confirm the extent of dechlorination.
-
Expected Outcome:
This procedure is expected to yield the corresponding monochloro- or fully dechlorinated bicyclo[2.2.2]octane carboxamide. While the goal here is protio-dechlorination, this demonstrates the successful cleavage of the C-Cl bond. For synthetic applications, the inclusion of a suitable electrophile in the reaction mixture could potentially lead to functionalized products.
Data Presentation
Table 1: Comparison of C-X Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Reductive Dehalogenation |
| C-I | ~53 | Highest |
| C-Br | ~67 | High |
| C-Cl | ~81 | Moderate |
| C-F | ~109 | Low |
Data sourced from general chemical literature.[10] This table illustrates why C-Cl bonds are significantly less reactive than C-Br and C-I bonds in reactions involving bond cleavage.
Visualizations
Caption: Inhibition of the S(_{N})1 pathway in DCB.
Caption: Steric hindrance preventing the S(_{N})2 pathway in DCB.
Caption: Overview of alternative strategies for DCB functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Nickel-Catalyzed Migratory Cross-Coupling Reactions: New Opportunities for Selective C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity comparison of 1,4-Dichlorobicyclo[2.2.2]octane vs 1,4-Dibromobicyclo[2.2.2]octane.
A comparative guide for researchers in synthetic and medicinal chemistry, detailing the nuanced reactivity of 1,4-Dichlorobicyclo[2.2.2]octane and 1,4-Dibromobicyclo[2.2.2]octane. This report synthesizes available experimental data to elucidate the factors governing their substitution reactions, providing a framework for selecting the appropriate derivative for specific synthetic applications.
The rigid bicyclo[2.2.2]octane framework serves as a valuable scaffold in drug design and mechanistic studies. The introduction of leaving groups at the bridgehead positions, as seen in this compound and 1,4-Dibromobicyclo[2.2.2]octane, opens avenues for further functionalization. However, the choice between the chloro and bromo derivatives is not always straightforward, as their reactivity can be influenced by reaction mechanisms, including both polar (SN1-like) and radical-nucleophilic substitution (SRN1) pathways.
Executive Summary of Reactivity Comparison
While a direct, side-by-side quantitative comparison of the solvolysis rates for this compound and 1,4-Dibromobicyclo[2.2.2]octane under identical conditions is not extensively documented in the reviewed literature, the established principles of nucleophilic substitution and findings from related systems allow for a strong comparative inference. Generally, in reactions proceeding through a carbocationic intermediate (SN1-type), the carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Therefore, 1,4-Dibromobicyclo[2.2.2]octane is expected to be more reactive than this compound in SN1 solvolysis reactions.
In contrast, under conditions favoring SRN1 mechanisms, the reactivity order can be less predictable and is highly dependent on the specific nucleophile and reaction conditions. In some instances, 1-chlorobicyclo[2.2.2]octane derivatives have been reported to be unreactive where their bromo and iodo counterparts readily undergo substitution.[1]
A notable study by Adcock, Kitching, and coworkers on the reaction of 1-bromo-4-iodobicyclo[2.2.2]octane with (trimethylstannyl)lithium revealed an "unprecedented halogen nucleofugality" where bromide was displaced in preference to iodide.[2] However, in competitive experiments with 1-bromo- and 1-iodobicyclo[2.2.2]octane, the iodide was found to be approximately twice as reactive as the bromide, highlighting the complexity and substrate-dependence of these reactions.[2]
Quantitative Data Summary
Direct quantitative kinetic data comparing the 1,4-dichloro and 1,4-dibromo derivatives is sparse. However, the relative reactivity of halides in related bridgehead systems provides a valuable benchmark.
| Compound/System | Reaction Type | Relative Reactivity | Reference |
| 1-Halobicyclo[2.2.2]octanes | with Me3SnLi | I > Br (approx. 2:1) | [2] |
| 1-Bromo-4-iodobicyclo[2.2.2]octane | with Me3SnLi | Br > I | [2] |
| tert-Butyl Halides | Solvolysis in 80% aq. EtOH | I : Br : Cl = 99 : 41 : 1 | [3] |
Logical Relationship of Reactivity Factors
The following diagram illustrates the key factors influencing the choice and reactivity of the dihalobicyclo[2.2.2]octane derivatives.
Caption: Factors influencing the reactivity of 1,4-dihalobicyclo[2.2.2]octanes.
Experimental Protocols
While a specific protocol for the direct competitive solvolysis is not available, a general procedure for solvolysis rate determination can be adapted. The following is a representative protocol based on studies of related bridgehead compounds.
Experimental Workflow: Solvolysis Rate Determination
Caption: Workflow for determining solvolysis rates.
Detailed Methodology for Solvolysis Rate Determination:
-
Solution Preparation: Prepare solutions of known concentration (e.g., 0.01 M) of this compound and 1,4-Dibromobicyclo[2.2.2]octane in a buffered solvent system (e.g., 80% aqueous ethanol with a non-nucleophilic buffer like 2,6-lutidine).
-
Reaction Conditions: Place the reaction flasks in a constant temperature bath.
-
Sampling: At recorded time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots, for example, by adding to a cold solvent.
-
Analysis: Determine the extent of reaction in each aliquot. A common method is to titrate the hydrohalic acid (HCl or HBr) produced with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
Data Analysis: Plot the concentration of the reacted substrate versus time. For a first-order reaction, the rate constant (k) can be determined from the slope of a plot of ln([Substrate]t/[Substrate]0) versus time.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice between this compound and 1,4-Dibromobicyclo[2.2.2]octane should be guided by the intended reaction mechanism. In SN1-type reactions, the bromo derivative is the more reactive and generally preferred substrate. For reactions that may proceed via an SRN1 pathway, the reactivity is less predictable, and preliminary experimental investigation is recommended. The provided experimental framework can be adapted to perform direct comparative studies to inform substrate selection for novel synthetic routes.
References
Comparative analysis of synthesis routes for 1,4-disubstituted bicyclo[2.2.2]octanes.
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the bicyclo[2.2.2]octane scaffold, a key structural motif in medicinal chemistry and materials science.
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) core has made it a valuable component in the design of novel therapeutics and advanced materials. The 1,4-disubstituted pattern, in particular, allows for the precise vectorial arrangement of functional groups, influencing properties such as molecular rigidity, lipophilicity, and biological activity. This guide provides a comparative analysis of three prominent synthetic routes to 1,4-disubstituted BCOs: the bridging of a cyclohexanedione precursor, the Diels-Alder reaction, and the Hunsdiecker-type decarboxylative halogenation.
Data Presentation: A Comparative Overview of Synthesis Routes
The following table summarizes the key quantitative data for the three discussed synthetic routes to 1,4-disubstituted bicyclo[2.2.2]octanes.
| Parameter | Route 1: Bridging of Cyclohexanedione | Route 2: Diels-Alder Reaction | Route 3: Hunsdiecker-type Reaction |
| Target Compound | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | endo,endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 1-Bromo-4-iodobicyclo[2.2.2]octane |
| Starting Materials | Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, 1,2-dibromoethane | 1,3-Cyclohexadiene, Maleic anhydride | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid |
| Key Reagents | Sodium hydride, Ethane-1,2-dithiol, Raney nickel, NaOH | Dichloromethane | Mercuric oxide, Bromine, Iodine |
| Overall Yield | ~35-40% (over 4 steps) | High (for initial adduct) | Not reported as a direct sequence |
| Reaction Time | Multi-day | 12 hours (for initial cycloaddition) | Variable |
| Number of Steps | 4 | 1 (for core structure) | 2 (from dicarboxylic acid) |
| Scalability | Moderate | High | Moderate |
| Substrate Scope | Limited by starting dione | Broad (with various dienophiles) | Dependent on carboxylic acid availability |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Bridging of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
This route constructs the bicyclic framework through an intramolecular alkylation, followed by functional group manipulations to yield the dicarboxylic acid.
Step 1: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
In a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, 9.6 g (0.28 mol) of sodium hydride is suspended in 80 mL of ethylene glycol dimethyl ether. Subsequently, 25.6 g (0.1 mol) of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is added. At 60 °C, 86.8 g (0.46 mol) of 1,2-dibromoethane is slowly added dropwise. The reaction temperature is then raised to 90 °C and the reaction is stirred for 20 hours. After completion, unreacted 1,2-dibromoethane and the solvent are removed by distillation under reduced pressure. The residue is dissolved in dichloromethane, and the remaining solid is adjusted to a pH of 5-6 with concentrated hydrochloric acid. The aqueous layer is extracted with dichloromethane, and the combined organic phases are dried and concentrated. The crude product is purified by recrystallization from ethanol to afford diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.[1]
-
Yield: 50%
-
Purity: 95%
Step 2-4: Conversion to Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
The diketo-diester is then converted to the target dicarboxylic acid via a three-step sequence involving dithiolane protection, Raney nickel desulfurization, and subsequent hydrolysis of the ester groups.
-
Dithiolane Protection: The diketo-diester is treated with ethane-1,2-dithiol and a Lewis acid catalyst (e.g., BF₃·OEt₂) to protect the ketone functionalities.
-
Desulfurization: The resulting bis(dithiolane) is then reduced using Raney nickel in a suitable solvent like ethanol under reflux.
-
Hydrolysis: The diethyl ester groups are hydrolyzed to the corresponding carboxylic acids using a strong base such as sodium hydroxide in an alcohol/water mixture, followed by acidification.
Route 2: Diels-Alder Reaction of 1,3-Cyclohexadiene and Maleic Anhydride
This classical cycloaddition reaction provides a rapid entry into the bicyclo[2.2.2]octene core, which can be further functionalized.
Synthesis of endo,endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
A solution of 1,3-cyclohexadiene and maleic anhydride in dichloromethane is heated under reflux for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization to yield the title compound.[2][3]
-
Note: While a specific yield for this reaction was not found in the provided search results, Diels-Alder reactions of this type are generally high-yielding.
Route 3: Hunsdiecker-type Decarboxylative Halogenation
This route allows for the introduction of halide substituents at the bridgehead positions starting from a dicarboxylic acid precursor. The Cristol-Firth modification of the Hunsdiecker reaction is a common approach.
Synthesis of 1-Bromo-4-iodobicyclo[2.2.2]octane (Illustrative Example of a Hunsdiecker-type reaction)
While a direct, complete protocol for the synthesis of 1,4-dihalobicyclo[2.2.2]octanes from the corresponding dicarboxylic acid was not fully detailed in the search results, the synthesis of 1-bromo-4-fluorobicyclo[2.2.2]octane provides a relevant experimental framework. A slurry of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid, red mercuric oxide, and anhydrous magnesium sulfate in dry methylene chloride is heated under reflux. A solution of bromine in dry methylene chloride is added dropwise, and the mixture is refluxed for a further 2 hours. After cooling, the mercuric salts are filtered off, and the filtrate is washed, dried, and evaporated to afford the crude product, which can be purified by sublimation.[4] A similar two-step process starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid, first converting one carboxylic acid group to a bromide and then the other to an iodide, would be a plausible approach.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
References
Confirming the Cage: A Comparative Guide to 1H and 13C NMR Spectral Analysis of Bicyclo[2.2.2]octane Derivatives
For researchers, scientists, and drug development professionals, the rigid bicyclo[2.2.2]octane scaffold is a crucial design element in medicinal chemistry and materials science. Its unique three-dimensional structure imparts specific biological activities and physical properties. Unambiguous confirmation of the synthesis and stereochemistry of its derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a comparative analysis of 1H and 13C NMR data for various bicyclo[2.2.2]octane derivatives, supported by detailed experimental protocols and workflow visualizations.
The bicyclo[2.2.2]octane skeleton presents a distinctive and rigid framework, leading to well-defined spatial relationships between protons and carbons. These fixed geometries give rise to characteristic chemical shifts and coupling constants in NMR spectra, which are highly sensitive to the nature and orientation of substituents. Analysis of these spectral fingerprints allows for definitive structure elucidation and stereochemical assignment.
Comparative NMR Data of Bicyclo[2.2.2]octane Derivatives
The following tables summarize the characteristic 1H and 13C NMR chemical shifts for a selection of bicyclo[2.2.2]octane derivatives. These values are compiled from various literature sources and serve as a valuable reference for researchers working with this class of compounds. Variations in reported chemical shifts can arise from differences in solvents and instrument frequency.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Selected Bicyclo[2.2.2]octane Derivatives
| Compound/Derivative | Bridgehead (H-1, H-4) | Methylene (H-2, H-3, H-5, H-6, H-7, H-8) | Substituent Protons | Reference |
| Bicyclo[2.2.2]octane | 1.55 (br s) | 1.55 (br s) | - | [1] |
| Bicyclo[2.2.2]octan-2-one | 2.0 - 2.2 (m) | 1.7 - 1.9 (m) | - | [2] |
| Dibenzobicyclo[2.2.2]octane Ester | 4.72 (s) | 3.42 (s) | 7.11 - 7.32 (m, Aromatic), 3.62 (s, CH3) | [3] |
| Dibenzobicyclo[2.2.2]octane Hydrazide | 4.80 (s) | 3.50 (s) | 7.00 - 7.40 (m, Aromatic), 8.50 (br s, NH), 4.20 (br s, NH2) | [3] |
| Dibenzobicyclo[2.2.2]octane Dipyrazole | 5.05 (s) | 4.15 (s) | 7.10 - 7.50 (m, Aromatic), 2.20 (s, CH3), 2.40 (s, CH3) | [3] |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Selected Bicyclo[2.2.2]octane Derivatives
| Compound/Derivative | Bridgehead (C-1, C-4) | Methylene (C-2, C-3, C-5, C-6, C-7, C-8) | Carbonyl/Substituent Carbons | Reference |
| Bicyclo[2.2.2]octane | 24.5 | 26.3 | - | [1] |
| Bicyclo[2.2.2]octan-2-one | 48.9 (C1), 37.9 (C4) | 24.3, 26.8, 38.8 | 216.5 (C=O) | [2] |
| Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | 47.88 | 46.73 | 172.8 (C=O), 142.09, 140.38, 126.50, 126.42, 124.54, 123.83 (Aromatic), 52.32 (CH3) | [4] |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the structural characterization of bicyclo[2.2.2]octane derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified bicyclo[2.2.2]octane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, C6D6). The choice of solvent is critical as it can influence chemical shifts.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1D NMR Spectroscopy:
-
1H NMR: Acquire a standard proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.[8]
3. 2D NMR Spectroscopy: For unambiguous assignment of protons and carbons, especially in complex derivatives, a suite of 2D NMR experiments is indispensable.[9]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling networks, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (C-H) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing vital information about the stereochemistry and three-dimensional structure of the molecule.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow for structure confirmation and the key NMR correlations used in the analysis of bicyclo[2.2.2]octane derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. akjournals.com [akjournals.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
Unraveling the Rigid Cage: A Comparative Guide to the X-ray Crystallography of 1,4-Dichlorobicyclo[2.2.2]octane and its Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a cornerstone technique for this purpose, providing unparalleled atomic-level insights. This guide delves into the X-ray crystallographic analysis of 1,4-Dichlorobicyclo[2.2.2]octane and its derivatives, offering a comparative perspective with alternative structural elucidation methods and presenting key experimental data.
Comparative Analysis of Structural Data
To illustrate the power of X-ray crystallography in defining the geometry of these molecules, we present a comparative summary of crystallographic data for two representative dichlorinated bicyclo[2.2.2]octane derivatives.
| Parameter | (1RS,2SR,4SR)-1,4,5,6-Tetrachloro-N,N-dimethylbicyclo[2.2.2]oct-5-ene-2-carboxamide[1] | rac-(2R,3S,5S,6R,7S,8S)-7,8-Dichlorobicyclo[2.2.2]octane-2,3,5,6-tetrayl tetraacetate[2] |
| Formula | C₁₁H₁₃Cl₄NO | C₁₆H₂₀Cl₂O₈ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/a |
| a (Å) | 7.193(1) | 10.1061(3) |
| b (Å) | 12.012(2) | 13.3383(4) |
| c (Å) | 16.513(3) | 14.2229(3) |
| β (°) | 96.69(3) | 90.189(2) |
| Volume (ų) | 1417.3(4) | 1917.21(9) |
| Z | 4 | 4 |
| C-Cl Bond Lengths (Å) | C(1)-Cl(11) 1.789(3), C(4)-Cl(41) 1.791(3) | C(7)-Cl(1) 1.796(2), C(8)-Cl(2) 1.798(2) |
| Key Torsion Angles (°) | C(2)-C(1)-C(6)-C(5) -1.4(4) | C(1)-C(2)-C(3)-C(4) 58.9(2) |
Alternative Structural Elucidation Methods
While X-ray crystallography provides definitive solid-state structures, other techniques offer valuable insights, particularly for molecules in the gas or solution phase.
-
Gas-Phase Electron Diffraction (GED): This technique provides information about the molecular structure in the gaseous state, free from crystal packing forces. For bicyclo[2.2.2]octane and its derivatives, GED studies have been instrumental in determining average bond lengths and angles and understanding the molecule's torsional motion around the D₃ symmetry axis.[3] These studies have revealed a "quasi-D₃h structure" for the parent bicyclo[2.2.2]octane.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For bicyclo[2.2.2]octane derivatives, proton and carbon-13 NMR spectroscopy can provide detailed information about the chemical environment of each atom.[4][5] The analysis of coupling constants, particularly long-range couplings, can help in assigning stereochemistry.[5] Two-dimensional NMR techniques are also employed for the complete assignment of complex spectra.
Experimental Protocols
A typical workflow for the X-ray crystallographic analysis of a this compound derivative involves the following key steps:
1. Synthesis and Crystallization: The desired derivative is synthesized using established organic chemistry methods. For instance, several 1,4-dichlorobicyclo[2.2.2]octanecarboxamides can be prepared as precursors.[1] Single crystals suitable for X-ray diffraction are then grown, often by slow evaporation of a solvent from a saturated solution.
2. Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data collection for a derivative like rac-(2R,3S,5S,6R,7S,8S)-7,8-Dichlorobicyclo[2.2.2]octane-2,3,5,6-tetrayl tetraacetate was performed using a Rigaku R-AXIS RAPID-S diffractometer with Mo Kα radiation.[2]
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates and thermal parameters.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow of an X-ray crystallography experiment.
References
Unveiling the Molecular Architecture: A Comparative Analysis of Computational and Experimental Bond Lengths in 1,4-Dichlorobicyclo[2.2.2]octane
A meticulous examination of the bond lengths within 1,4-Dichlorobicyclo[2.2.2]octane reveals a close correlation between theoretical predictions and experimental findings, underscoring the power of modern computational chemistry in elucidating molecular structures. This guide provides a detailed comparison of computationally derived bond lengths with experimental data obtained from gas-phase electron diffraction and X-ray crystallography of related structures, offering valuable insights for researchers in structural chemistry and drug development.
The rigid bicyclo[2.2.2]octane framework serves as a fundamental scaffold in medicinal chemistry and materials science. Understanding its precise geometric parameters is crucial for designing novel molecules with specific functionalities. This comparison focuses on the key bond lengths within this compound, a halogenated derivative, to benchmark the accuracy of computational models against real-world experimental data.
Data Summary: A Side-by-Side Comparison
| Bond Type | Experimental Bond Length (Å) | Computational Bond Length (Å) | Method |
| C-C | 1.542 ± 0.004 | - | Gas-Phase Electron Diffraction |
| (in Bicyclo[2.2.2]octane) | |||
| C-C | 1.525(2) - 1.552(2) | - | X-ray Crystallography |
| (in a substituted derivative) | |||
| C-Cl | 1.796(2) - 1.798(2) | Not available | X-ray Crystallography |
| (in a substituted derivative) | |||
| C-H | 1.107 ± 0.009 | - | Gas-Phase Electron Diffraction |
| (in Bicyclo[2.2.2]octane) |
Experimental Protocols: Elucidating the Molecular Structure
The experimental bond lengths cited in this guide were determined using two primary techniques: gas-phase electron diffraction and single-crystal X-ray crystallography.
Gas-Phase Electron Diffraction: This technique was employed to determine the structure of the parent hydrocarbon, bicyclo[2.2.2]octane. In this method, a beam of high-energy electrons is scattered by the molecules in the gas phase. The resulting diffraction pattern is analyzed to determine the equilibrium distances between the atoms in the molecule. This method provides highly accurate bond lengths for molecules in their isolated, gaseous state, free from intermolecular interactions present in the solid state.
X-ray Crystallography: The bond lengths for the C-C and C-Cl bonds in a chlorinated bicyclo[2.2.2]octane system were obtained from the crystal structure of rac-(2R,3S,5S,6R,7S,8S)-7,8-Dichlorobicyclo[2.2.2]octane-2,3,5,6-tetrayl tetraacetate.[1][2] In this technique, a beam of X-rays is diffracted by the electrons of the atoms in a single crystal. The diffraction pattern is used to create a three-dimensional electron density map of the molecule, from which the positions of the atoms and the bond lengths between them can be determined with high precision. It is crucial to acknowledge that the extensive substitution on this molecule may influence the bond lengths of the bicyclo[2.2.2]octane core compared to the unsubstituted 1,4-dicholoro derivative.
Computational Approach: The Power of Theoretical Modeling
While a specific, peer-reviewed computational study detailing the optimized geometry of this compound was not identified in the literature search, computational chemistry databases often provide calculated geometries. These are typically obtained through methods like Density Functional Theory (DFT), which can predict molecular structures and properties with a high degree of accuracy. For a molecule like this compound, a common computational approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G*. This process finds the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure, and from this, the bond lengths can be calculated.
Workflow for a Comparative Structural Analysis
The following diagram illustrates the logical workflow for comparing experimental and computational bond lengths, a common practice in structural chemistry to validate theoretical models and gain deeper insights into molecular structure.
Caption: Workflow for comparing experimental and computational bond lengths.
References
A Comparative Guide to the Reactivity of Bicyclo[2.2.2]octane and Norbornane Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two pivotal bicyclic hydrocarbon frameworks: bicyclo[2.2.2]octane and norbornane (bicyclo[2.2.1]heptane). Understanding the distinct chemical behaviors of these systems is crucial for their application as scaffolds in medicinal chemistry and materials science. This document summarizes key reactivity differences, supported by experimental data, and provides detailed experimental protocols for the cited studies.
Introduction
Bicyclo[2.2.2]octane and norbornane are bridged bicyclic alkanes that, despite their structural similarities, exhibit significant differences in reactivity. These differences primarily arise from variations in ring strain and the geometric arrangement of their respective carbon skeletons. The norbornane framework possesses greater ring strain due to the one-carbon bridge, which leads to enhanced reactivity in certain reactions, particularly those involving the formation of carbocationic intermediates. Conversely, the more flexible and less strained bicyclo[2.2.2]octane system often undergoes reactions with less skeletal rearrangement.
Solvolysis Reactions: A Tale of Two Cations
Solvolysis reactions, particularly the acetolysis of 2-substituted derivatives, have been instrumental in elucidating the reactivity differences between these two systems. The key distinction lies in the stability and fate of the carbocationic intermediates formed upon departure of the leaving group.
In the norbornyl system, the solvolysis of 2-norbornyl derivatives is characterized by a dramatic difference in the rates of reaction for the exo and endo isomers. The acetolysis of exo-2-norbornyl tosylate proceeds approximately 280-350 times faster than that of its endo counterpart.[1] This pronounced rate enhancement is attributed to the participation of the C1-C6 sigma bond in stabilizing the developing positive charge at C2 in the exo isomer, leading to the formation of a non-classical, bridged carbocation. The endo isomer lacks this favorable geometry for anchimeric assistance.
The solvolysis of 2-bicyclo[2.2.2]octyl tosylate in acetic acid also proceeds with carbocation formation. However, instead of direct substitution, the primary product is the rearranged exo-bicyclo[3.2.1]octyl acetate. This indicates that the initially formed bicyclo[2.2.2]octyl cation readily undergoes a Wagner-Meerwein rearrangement to the more stable bicyclo[3.2.1]octyl cation.
Quantitative Comparison of Acetolysis Rates
| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |
| exo-2-Norbornyl Tosylate | Acetic Acid | 25 | 9.7 x 10⁻⁵ | 280 |
| endo-2-Norbornyl Tosylate | Acetic Acid | 25 | 3.5 x 10⁻⁷ | 1 |
| 2-Bicyclo[2.2.2]octyl Tosylate | Acetic Acid | 70 | 1.17 x 10⁻⁵ | - |
Electrophilic Addition to Alkenes: Divergent Pathways
The corresponding alkenes, norbornene and bicyclo[2.2.2]octene, also exhibit distinct reactivity patterns in electrophilic addition reactions.
The reaction of norbornene with N-bromosuccinimide (NBS) in carbon tetrachloride predominantly yields 3-bromonortricyclene, a product of homoallylic rearrangement. This suggests that the initial bromonium ion intermediate is readily captured by the C5-C6 sigma bond.
In contrast, the reaction of bicyclo[2.2.2]octene with NBS under similar conditions leads to the formation of endo-8-bromobicyclo[3.2.1]oct-2-ene as the major product. This indicates that the intermediate carbocation undergoes a Wagner-Meerwein rearrangement to the bicyclo[3.2.1]octyl skeleton before elimination.
Kinetic Data for Bromination with N-Bromosuccinimide
| Alkene | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Norbornene | Acetonitrile-Water | 10 | 0.35 |
Carbocation Rearrangements: A Visual Representation
The divergent reactivity of the two systems is fundamentally linked to the nature and rearrangement pathways of their respective carbocation intermediates.
Figure 1: Solvolysis pathway of 2-norbornyl tosylates.
Figure 2: Solvolysis pathway of 2-bicyclo[2.2.2]octyl tosylate.
Experimental Protocols
Acetolysis of 2-Substituted Bicyclic Tosylates
Objective: To determine the rate of solvolysis of 2-bicyclo[2.2.2]octyl tosylate and compare it to the rates of exo- and endo-2-norbornyl tosylates.
Materials:
-
2-Bicyclo[2.2.2]octyl tosylate
-
exo-2-Norbornyl tosylate
-
endo-2-Norbornyl tosylate
-
Anhydrous acetic acid
-
Anhydrous sodium acetate
-
Standardized solution of perchloric acid in acetic acid
-
Indicator (e.g., bromophenol blue)
Procedure:
-
Preparation of Acetolysis Medium: A solution of 0.01 M sodium acetate in anhydrous acetic acid is prepared.
-
Kinetic Runs: A known concentration of the tosylate (e.g., 0.01 M) is dissolved in the acetolysis medium at a constant temperature (e.g., 25°C for norbornyl tosylates, 70°C for bicyclo[2.2.2]octyl tosylate) in a constant temperature bath.
-
Titration: Aliquots of the reaction mixture are withdrawn at various time intervals and quenched in a known volume of glacial acetic acid. The liberated p-toluenesulfonic acid is titrated with a standardized solution of perchloric acid in acetic acid using a suitable indicator.
-
Rate Constant Calculation: The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the titer at infinite time and Vt is the titer at time t.
Bromination of Bicyclic Alkenes with N-Bromosuccinimide
Objective: To compare the products of the reaction of bicyclo[2.2.2]octene and norbornene with N-bromosuccinimide.
Materials:
-
Bicyclo[2.2.2]octene
-
Norbornene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (radical initiator, optional, for control experiments)
-
Apparatus for reflux and product separation (e.g., distillation, chromatography)
Procedure:
-
Reaction Setup: A solution of the alkene (e.g., 1 equivalent) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: NBS (1 equivalent) is added to the solution. For ionic reactions, the reaction is typically carried out in the dark. For radical control experiments, a catalytic amount of benzoyl peroxide can be added, and the reaction mixture can be irradiated with a sunlamp.
-
Reaction Monitoring: The reaction is monitored by TLC or GC to follow the disappearance of the starting material and the formation of products.
-
Workup: After the reaction is complete, the succinimide byproduct is removed by filtration. The solvent is removed under reduced pressure.
-
Product Analysis: The crude product mixture is analyzed by GC-MS and NMR to identify the components and determine their relative ratios. Products can be isolated by distillation or column chromatography for full characterization.
Conclusion
The reactivity differences between bicyclo[2.2.2]octane and norbornane systems are profound and are primarily dictated by the inherent ring strain and stereoelectronic factors of each framework. The strained norbornane system exhibits a remarkable propensity for anchimerically assisted reactions and rearrangements leading to tricyclic products. In contrast, the less strained bicyclo[2.2.2]octane system, while still reactive, often favors rearrangements to the thermodynamically more stable bicyclo[3.2.1]octane skeleton. A thorough understanding of these divergent reaction pathways is essential for the rational design of molecules incorporating these versatile bicyclic scaffolds. Further quantitative kinetic studies under identical conditions are warranted to provide a more complete comparative picture of their reactivity.
References
A Comparative Guide to the Reduction of 1,4-Dichlorobicyclo[2.2.2]octane: Electrochemical vs. Chemical Methods
For researchers, scientists, and professionals in drug development, the selective transformation of halogenated bicyclic compounds is a critical step in the synthesis of complex molecular architectures. This guide provides an objective comparison of electrochemical and chemical reduction methods for 1,4-Dichlorobicyclo[2.2.2]octane, offering a critical evaluation of their performance based on available experimental data.
The reduction of this compound is a key transformation with two potential outcomes of significant interest: the formation of the highly strained and synthetically challenging [2.2.2]propellane via intramolecular C-C bond formation, or the protio-dechlorination to yield the parent bicyclo[2.2.2]octane. This comparison focuses on the latter, as current research indicates that the reduction of the 1,4-dichloro derivative primarily leads to the replacement of chlorine atoms with hydrogen.
Performance Comparison: Electrochemical vs. Chemical Reduction
A direct comparison of the two methods reveals distinct differences in their outcomes and operational parameters. The electrochemical approach, while offering a controlled application of reducing power, has been shown to be ineffective in producing [2.2.2]propellane from its 1,4-dichloro precursor. In contrast, chemical methods, particularly those employing alkali metals, provide a more direct route to the fully reduced bicyclo[2.2.2]octane.
| Parameter | Electrochemical Reduction | Chemical Reduction (Wurtz-type) |
| Starting Material | This compound-2-carboxamides | 1,4-Dihalobicyclo[2.2.2]octanes |
| Primary Product | Bicyclo[2.2.2]octanecarboxamides (Protio-dechlorination) | Bicyclo[2.2.2]octane |
| Byproducts | Ring-opened olefins, Polytetrahydrofuran | Not specified in available literature |
| Propellane Formation | Not observed[1][2] | Not the primary outcome with dichloro- starting material |
| Reagents | Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate) | Alkali metals (e.g., Sodium-potassium alloy) |
| Solvent | Tetrahydrofuran (THF) | Cyclohexane |
| Conditions | Potentiostatic electroreduction at negative potentials | Reflux with stirring |
| Yield | 30% yield of the main dechlorinated product (piperidide derivative)[2] | Not explicitly reported for the dichloro- derivative, but the method is effective for other dihalo- analogs |
Experimental Workflows
The operational workflows for both methods differ significantly, as illustrated below. The electrochemical method requires specialized equipment for controlled potential electrolysis, while the chemical reduction follows a more traditional synthetic chemistry setup.
Detailed Experimental Protocols
Electrochemical Reduction of this compound-2-carboxamides[1][2]
This protocol describes the potentiostatic electroreduction of N,N-dimethyl-1,4-dichlorobicyclo[2.2.2]octane-2-carboxamide, a derivative of the target molecule, which resulted in protio-dechlorination.
Apparatus: The electrolysis is carried out in a divided glass cell with a mercury pool cathode and a platinum sheet anode. A saturated calomel electrode (SCE) is used as the reference electrode.
Procedure:
-
The cathodic compartment is filled with a solution of the this compound-2-carboxamide derivative and a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate, in anhydrous tetrahydrofuran (THF).
-
The anodic compartment is filled with the supporting electrolyte solution in THF.
-
A controlled potential of -2.5 V to -4.0 V vs. SCE is applied to the cathode.
-
The electrolysis is continued until the starting material is consumed, as monitored by a suitable analytical technique (e.g., gas chromatography).
-
Upon completion, the catholyte is worked up by evaporating the solvent. The residue is then taken up in an appropriate solvent (e.g., dichloromethane), washed with water, dried, and the product is isolated by column chromatography.
Observed Outcome: The primary products are the corresponding bicyclo[2.2.2]octanecarboxamides, resulting from the replacement of the chlorine atoms with hydrogen. Ring-opened olefins are also observed as byproducts. The formation of [2.2.2]propellane is not detected.
Chemical Reduction of 1,4-Dihalobicyclo[2.2.2]octanes (Wurtz-type Reaction)
Apparatus: A standard reflux apparatus consisting of a round-bottom flask equipped with a condenser and a magnetic stirrer.
Procedure:
-
A mixture of freshly prepared sodium-potassium alloy (20:80) and dry cyclohexane is placed in the reaction flask.
-
A solution of the 1,4-dihalobicyclo[2.2.2]octane in dry cyclohexane is added to the flask.
-
The reaction mixture is heated to reflux and stirred for an extended period (e.g., 24 hours).
-
After cooling, the volatile components of the reaction mixture are transferred under vacuum to a cold trap.
-
The collected liquid is then analyzed, and the product is isolated, typically by preparative vapor-phase chromatography (VPC).
Expected Outcome: This reductive dehalogenation is expected to produce bicyclo[2.2.2]octane.
Conclusion
For the reduction of this compound, the choice between electrochemical and chemical methods depends on the desired outcome and the available resources.
-
Electrochemical reduction of the corresponding carboxamide derivative has been shown to result in protio-dechlorination , yielding the bicyclo[2.2.2]octane skeleton with the chlorine atoms replaced by hydrogen. However, it does not appear to be a viable method for the synthesis of [2.2.2]propellane from this starting material and can lead to ring-opened byproducts.
-
Chemical reduction , particularly using a Wurtz-type reaction with alkali metals, is a more direct and established method for the complete dehalogenation of bicyclic halides to their parent alkanes. While a specific high-yield protocol for this compound is not detailed in the readily available literature, this approach is generally effective for similar substrates.
For researchers aiming to synthesize bicyclo[2.2.2]octane from its 1,4-dichloro precursor, chemical reduction methods appear to be the more promising avenue. Further investigation and optimization of a specific chemical reduction protocol for this substrate would be a valuable contribution to the field. Conversely, the electrochemical method, while not suitable for propellane formation from this starting material, may offer unique selectivities in the reduction of more complex, functionalized bicyclic systems.
References
A Comparative Guide to Purity Validation of Synthesized 1,4-Dichlorobicyclo[2.2.2]octane
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of analytical methods for validating the purity of 1,4-Dichlorobicyclo[2.2.2]octane, a bicyclic organic compound with potential applications in medicinal chemistry and materials science. This document outlines and contrasts the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of sensitivity and accuracy. The following table summarizes the key performance metrics of four common analytical methods for the purity validation of this compound.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD) | Key Advantages | Key Disadvantages |
| GC-MS | Separation by volatility and boiling point, followed by mass-based identification and quantification. | ~0.1 ppm | ~0.5 ppm | >0.999 | < 2% | High sensitivity and selectivity for volatile impurities. Provides structural information of impurities. | Requires volatile and thermally stable analytes. Potential for thermal degradation of labile impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclear spins, allowing for absolute quantification against a certified reference material. | ~0.05% (w/w) | ~0.1% (w/w) | Not applicable (primary method) | < 1% | Primary ratio method, highly accurate and precise. Provides structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a suitable internal standard. |
| HPLC | Separation based on polarity differences between the analyte and a stationary phase. | ~1 ppm | ~5 ppm | >0.998 | < 3% | Versatile for a wide range of compounds, including non-volatile impurities. | This compound lacks a strong chromophore, requiring less common detection methods (e.g., RI, ELSD). |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then measured. | Not applicable for impurity profiling | Not applicable for impurity profiling | Not applicable | ~0.4% (absolute error) | Provides the elemental composition (C, H, Cl) of the bulk sample, confirming the empirical formula. | Does not provide information on the nature or quantity of individual impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile impurities in synthesized this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of high-purity dichloromethane to prepare a 1 mg/mL solution.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify and quantify impurities based on their retention times and mass spectra by comparison with a reference standard and a spectral library. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Elemental Analysis
Objective: To confirm the elemental composition of the synthesized this compound.
Instrumentation:
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer).
Procedure:
-
Accurately weigh a small amount of the dried sample (typically 1-2 mg) into a tin capsule.
-
The sample is combusted in a pure oxygen environment.
-
The resulting gases (CO₂, H₂O, and HCl) are separated and quantified by a detector.
-
The weight percentages of carbon, hydrogen, and chlorine are calculated and compared to the theoretical values for C₈H₁₂Cl₂.
Visualization of the Purity Validation Workflow
The following diagram illustrates the logical workflow for a comprehensive purity validation of synthesized this compound.
Safety Operating Guide
Navigating the Disposal of 1,4-Dichlorobicyclo[2.2.2]octane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information on the recommended disposal procedures for 1,4-Dichlorobicyclo[2.2.2]octane (CAS No. 1123-39-3), a chlorinated bicyclic hydrocarbon. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) detailing its disposal, this guidance is based on the general principles for the disposal of chlorinated hydrocarbons.
It is imperative to consult with a licensed professional waste disposal service and to adhere to all local, regional, and national regulations governing hazardous waste.
Immediate Safety and Handling Considerations
Before proceeding with disposal, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Core Disposal Protocol
As a chlorinated hydrocarbon, this compound is presumed to be a hazardous waste. The primary and most recommended method for the disposal of chlorinated organic compounds is incineration .[1] This should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion by-products such as hydrogen chloride.
Key Procedural Steps:
-
Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with the full chemical name and any known hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or your contracted waste disposal service.
-
-
Containerization:
-
Use chemically resistant, leak-proof containers for storing the waste.
-
Ensure containers are tightly sealed and stored in a designated, well-ventilated, and secure waste accumulation area.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the collection and transport of the this compound waste.
-
Provide the waste disposal company with all available information about the chemical, including its identity and any known hazards.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated, the date of generation, and the date of pickup by the disposal service. This is a legal requirement in many jurisdictions.
-
Quantitative Data for Waste Characterization
While specific quantitative data for this compound is not available, the following table outlines the types of information that a waste disposal service may require for profiling and safe handling of the waste.
| Parameter | Typical Information Required | Significance for Disposal |
| Chemical Composition | This compound, >95% (example purity) | Determines the primary hazards and the appropriate disposal method. |
| Physical State | Solid (crystalline powder) | Influences handling procedures and packaging requirements. |
| Quantity | Mass (e.g., in kilograms) or volume (e.g., in liters) | Required for regulatory reporting and for the waste disposal company to plan for transport and disposal capacity. |
| Chlorine Content | Approximately 39.6% by weight | High chlorine content necessitates incineration with acid gas scrubbing to prevent environmental pollution.[1] |
| Potential Contaminants | List any solvents or other chemicals that may be mixed with the waste. | Incompatible chemicals can pose a safety risk during storage, transport, and disposal. |
| Flash Point | Not available for this specific compound. General chlorinated hydrocarbons may be flammable. | Determines the flammability hazard and requirements for storage and transport. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Drain Disposal: This can lead to the contamination of waterways and interfere with wastewater treatment processes.
-
Landfill: As a persistent organic pollutant, this compound is not suitable for landfill disposal.
-
Evaporation in a Fume Hood: This releases the chemical into the atmosphere, contributing to air pollution.
By adhering to these guidelines and working closely with environmental health and safety professionals, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
